GSK-3484862
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[3,5-dicyano-6-(dimethylamino)-4-ethylpyridin-2-yl]sulfanyl-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5OS/c1-4-13-14(10-20)18(24(2)3)23-19(15(13)11-21)26-16(17(22)25)12-8-6-5-7-9-12/h5-9,16H,4H2,1-3H3,(H2,22,25)/t16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIEQQZZDWUNUQK-MRXNPFEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC(=C1C#N)SC(C2=CC=CC=C2)C(=O)N)N(C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C(=NC(=C1C#N)S[C@H](C2=CC=CC=C2)C(=O)N)N(C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GSK-3484862: A Deep Dive into its Mechanism of Action as a Selective DNMT1 Degrader
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
GSK-3484862 is a novel, potent, and selective non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1).[1][2] Its unique mechanism of action, which involves inducing the proteasome-dependent degradation of DNMT1, sets it apart from traditional nucleoside analog inhibitors.[1][3][4] This leads to rapid and profound DNA hypomethylation, reactivation of silenced genes, and potent anti-tumor activity with improved tolerability in preclinical models.[5][6] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Mechanism of Action: Selective Inhibition and Degradation of DNMT1
This compound is a dicyanopyridine-containing compound that functions as a non-covalent inhibitor of DNMT1.[1][3] Unlike traditional cytidine (B196190) analogs, it does not get incorporated into DNA. Instead, it displaces the DNMT1 active-site loop from the substrate DNA, preventing it from intercalating into CpG sites.[3] This selective inhibition of DNMT1's catalytic activity is a key aspect of its mechanism.
A defining feature of this compound is its ability to induce the degradation of the DNMT1 protein.[1][3][4] This degradation is dependent on the proteasome machinery.[1][3] In murine embryonic stem cells (mESCs), this process has been shown to be dependent on the presence of Uhrf1, an accessory factor of Dnmt1 with E3 ubiquitin ligase activity.[3][4] The compound-induced degradation of DNMT1 is rapid, occurring within hours of treatment, and leads to a significant reduction in global DNA methylation.[1][3][7] Importantly, this effect is achieved without a discernible decrease in DNMT1 mRNA levels, indicating a post-transcriptional mechanism of action.[1][3][7]
The depletion of DNMT1 and subsequent DNA hypomethylation are reversible upon removal of the compound.[4][7] This offers a significant advantage over covalent inhibitors, providing a more controlled and potentially safer therapeutic window.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound across various experimental settings.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| DNMT1 IC50 | 0.23 µM | Biochemical Assay | [2] |
Table 2: Effects of this compound on DNA Methylation
| Cell Line | Concentration | Duration | Effect on Global CpG Methylation | Reference |
| Murine Embryonic Stem Cells (mESCs) | 2 µM or 10 µM | 6 days | Decrease from ~70% to <18% | [8][9][10] |
| A549 Lung Cancer Cells | Not specified | 2 days | Plateaued decrease in global and locus-specific methylation | [11] |
Table 3: Cellular Effects of this compound
| Cell Line | Concentration | Duration | Observation | Reference |
| MOLM13 and THP1 (AML cell lines) | 48 nM - 50 µM | 3 days | No obvious effects on viability | [3] |
| Murine Embryonic Stem Cells (mESCs) | ≤ 10 µM | 14 days | Readily tolerated | [8][9][12] |
Key Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced DNMT1 Degradation
The following diagram illustrates the proposed signaling pathway for the degradation of DNMT1 induced by this compound.
Caption: this compound binds to and inhibits DNMT1, leading to its ubiquitination by UHRF1 and subsequent degradation by the proteasome, resulting in global DNA hypomethylation.
Experimental Workflow for Assessing DNA Methylation
This diagram outlines a typical experimental workflow to evaluate the effect of this compound on DNA methylation.
Caption: A generalized workflow for studying the effects of this compound on DNA methylation, from cell treatment to various analysis methods.
Detailed Experimental Protocols
Cell Culture and Drug Treatment
-
Cell Lines: MOLM13, THP1, A549, NCI-H1299, and murine embryonic stem cells (mESCs) have been utilized in studies with this compound.[3][11]
-
Culture Conditions: Cells are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[2]
-
Treatment: Cells are seeded at a specified density and treated with various concentrations of this compound or a DMSO vehicle control for the indicated time periods (ranging from hours to several days).[3][8]
Western Blotting for DNMT1 Protein Levels
-
Cell Lysis: After treatment, cells are harvested and lysed in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody against DNMT1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
DNA Methylation Analysis
-
Genomic DNA Extraction: Genomic DNA is extracted from treated and control cells.
-
DNA Denaturation and Spotting: DNA is denatured and spotted onto a nitrocellulose membrane.
-
Antibody Incubation: The membrane is blocked and incubated with an anti-5mC antibody.
-
Detection: The signal is detected using an HRP-conjugated secondary antibody and ECL.
-
Loading Control: The same membrane can be stained with methylene (B1212753) blue to verify equal DNA loading.[3][7]
-
Bisulfite Conversion: Genomic DNA is treated with sodium bisulfite to convert unmethylated cytosines to uracils, while methylated cytosines remain unchanged.
-
PCR Amplification: Specific genomic loci of interest are amplified by PCR using primers designed for the bisulfite-converted DNA.
-
Pyrosequencing: The PCR products are subjected to pyrosequencing to quantify the percentage of methylation at specific CpG sites.[3][11]
-
Library Preparation: Genomic DNA is fragmented, and sequencing adapters are ligated. The DNA is then subjected to bisulfite conversion.
-
Sequencing: The prepared library is sequenced using a next-generation sequencing platform.
-
Data Analysis: Sequencing reads are aligned to a reference genome, and the methylation status of each CpG site is determined.[8][9][10]
Cell Viability Assay
-
Cell Seeding: Cells are seeded in 96-well plates.
-
Treatment: Cells are treated with a range of concentrations of this compound.
-
Assay: Cell viability is assessed at various time points using assays such as CellTiter-Glo® Luminescent Cell Viability Assay or by direct cell counting.[3]
Conclusion
This compound represents a significant advancement in the field of epigenetic therapy. Its novel mechanism of inducing selective DNMT1 degradation offers a distinct and potentially more advantageous therapeutic approach compared to conventional DNA methyltransferase inhibitors. The reversible nature of its action, coupled with its potent hypomethylating effects and favorable tolerability profile in preclinical studies, underscores its promise as a valuable research tool and a potential therapeutic agent for various malignancies. Further investigation into its clinical efficacy and the broader implications of its unique mechanism of action is warranted.
References
- 1. academic.oup.com [academic.oup.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound targets DNMT1 for degradation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "this compound Targets DNMT1 for Degradation in Cells" by Qin Chen, Bigang Liu et al. [digitalcommons.library.tmc.edu]
- 5. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. The DNMT1 inhibitor this compound mediates global demethylation in murine embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The DNMT1 inhibitor this compound mediates global demethylation in murine embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. biorxiv.org [biorxiv.org]
GSK-3484862: A Technical Guide to its Discovery and Development as a First-in-Class DNMT1 Degrader
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK-3484862 is a pioneering, first-in-class, non-nucleoside, reversible, and selective inhibitor of DNA methyltransferase 1 (DNMT1). Its discovery and development represent a significant advancement in the field of epigenetics, offering a novel therapeutic strategy for diseases with aberrant DNA methylation, particularly cancer. Unlike traditional cytidine (B196190) analogs, this compound exhibits a unique mechanism of action by inducing the proteasomal degradation of DNMT1, leading to passive demethylation of the genome. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and quantitative data to support further research and development in this area.
Introduction: The Rationale for a Selective DNMT1 Inhibitor
DNA methylation is a critical epigenetic modification that plays a central role in gene regulation. The dysregulation of DNA methylation patterns is a hallmark of many diseases, including cancer, where hypermethylation of tumor suppressor genes leads to their silencing. DNA methyltransferase 1 (DNMT1) is the primary enzyme responsible for maintaining DNA methylation patterns during cell division. Its overexpression in various cancers has made it an attractive therapeutic target.
Traditional DNA hypomethylating agents, such as decitabine (B1684300) and azacytidine, are nucleoside analogs that covalently trap DNMTs, leading to their degradation. However, these agents lack specificity for DNMT1 and are associated with significant toxicity, limiting their therapeutic window. This created a compelling need for the development of a selective, non-covalent DNMT1 inhibitor with an improved safety profile.
Discovery of this compound
This compound was discovered by GlaxoSmithKline as a potent and selective inhibitor of DNMT1. It is the purified R-enantiomer of the racemic mixture GSK-3482364. The discovery timeline, as inferred from published research, indicates its emergence in the late 2010s, with significant findings published around 2021.[1]
Mechanism of Action: A Novel DNMT1 Degrader
This compound acts as a selective DNMT1 inhibitor through a novel mechanism that leads to the degradation of the DNMT1 protein.[2][3][4]
Direct Inhibition of DNMT1 Enzymatic Activity
This compound directly inhibits the enzymatic activity of DNMT1. It is a non-covalent inhibitor, suggesting a reversible binding mode.[1]
UHRF1-Dependent Proteasomal Degradation of DNMT1
The primary mechanism of action of this compound is the induction of DNMT1 protein degradation. This process is dependent on the E3 ubiquitin ligase UHRF1 (Ubiquitin-like with PHD and RING Finger domains 1).[2][3][4] UHRF1 is a crucial protein that recognizes hemi-methylated DNA and recruits DNMT1 to these sites to ensure the faithful propagation of methylation patterns after DNA replication. Treatment with this compound promotes the interaction between DNMT1 and UHRF1, leading to the ubiquitination of DNMT1 and its subsequent degradation by the proteasome. This leads to a rapid and sustained depletion of DNMT1 protein levels in treated cells.[2][3][4]
References
The Chemical Core of GSK-3484862: A Technical Guide to a Novel DNMT1 Degrader
For Researchers, Scientists, and Drug Development Professionals
GSK-3484862 is a potent and selective, non-covalent inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme responsible for maintaining DNA methylation patterns through cell division. This document provides an in-depth technical overview of the chemical structure, mechanism of action, and experimental evaluation of this compound, designed for professionals in the fields of epigenetics, oncology, and drug discovery.
Chemical Structure and Properties
This compound is a dicyanopyridine-containing small molecule. Its chemical identity is well-defined, providing a solid foundation for its study and application.
| Property | Value |
| Formal Name | αR-[[3,5-dicyano-6-(dimethylamino)-4-ethyl-2-pyridinyl]thio]-benzeneacetamide[1] |
| CAS Number | 2170136-65-7[1] |
| Molecular Formula | C₁₉H₁₉N₅OS[1] |
| Molecular Weight | 365.5 g/mol [1] |
| SMILES | NC(--INVALID-LINK--SC2=C(C#N)C(CC)=C(C#N)C(N(C)C)=N2)=O[1] |
| Purity | ≥95%[1] |
| Solubility | Soluble in DMSO[1] |
Mechanism of Action: A Dual-Function Inhibitor and Degrader
This compound exhibits a novel mechanism of action, functioning not only as an inhibitor of DNMT1's enzymatic activity but also as an inducer of its degradation. This dual activity leads to a rapid and profound loss of DNA methylation in treated cells.
The primary mode of action involves the targeted degradation of DNMT1 protein. This process is dependent on the ubiquitin-proteasome system. In murine embryonic stem cells (mESCs), the degradation of DNMT1 induced by this compound has been shown to be dependent on UHRF1 (Ubiquitin-like with PHD and RING Finger domains 1), an E3 ubiquitin ligase that is a key accessory factor for DNMT1.[1][2] This leads to the polyubiquitination of DNMT1, marking it for destruction by the proteasome.[3] The depletion of DNMT1 protein is rapid, occurring within hours of treatment, and importantly, this effect is not associated with a decrease in DNMT1 mRNA levels.[2]
This targeted degradation results in global DNA hypomethylation.[2] The effects of this compound on DNMT1 levels and DNA methylation have been shown to be reversible upon removal of the compound.[2]
Caption: this compound induces UHRF1-mediated ubiquitination and proteasomal degradation of DNMT1.
Quantitative Biological Activity
This compound has been evaluated in various cellular contexts, demonstrating potent and specific activity against DNMT1.
| Assay | Cell Line/System | Endpoint | Result | Reference |
| Enzymatic Inhibition | Recombinant DNMT1 | IC₅₀ | 0.23 µM | [Selleck Chemicals Data] |
| Cell Viability | Murine Embryonic Stem Cells (mESCs) | Tolerated Concentration | ≤ 10 µM for 14 days | [4] |
| DNA Methylation | Wild-Type mESCs | Global CpG Methylation | Reduction from ~70% to <18% after 6 days (2 µM and 10 µM) | [4][5] |
| Protein Levels | Wild-Type mESCs | DNMT1 Protein Reduction | Modest reduction after 4 days (2 µM and 10 µM) | [5] |
| Gene Expression | Wild-Type mESCs | Upregulation of Methylated Genes | Observed within 2 days of treatment | [4] |
| DNMT1 Degradation | Various Cancer Cell Lines & mESCs | Onset of Degradation | Within hours of treatment | [2] |
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of this compound. These are based on methodologies reported in the cited literature and should be adapted and optimized for specific experimental conditions.
Cell Viability Assay
This protocol outlines a method to determine the cytotoxicity of this compound.
-
Cell Seeding: Seed cells (e.g., murine embryonic stem cells) in a 24-well plate at a density of 30,000 cells per well.[6]
-
Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., from 2 pM to 200 µM) or a vehicle control (e.g., 0.1% DMSO).[6]
-
Incubation and Medium Refreshment: Culture the cells for the desired duration (e.g., 6 days), refreshing the medium with the compound or vehicle daily.[6]
-
Cell Counting: At the end of the treatment period, assess cell morphology, detach the cells using trypsin, and count the number of viable cells using a cell counter.[6]
Western Blot for DNMT1 Protein Levels
This protocol describes the detection of DNMT1 protein levels following treatment with this compound.
-
Cell Lysis: After treating cells with this compound for the desired time, lyse the cells in an appropriate buffer (e.g., SDS sample buffer).
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for DNMT1 overnight at 4°C. Follow this with incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
RT-qPCR for Gene Expression Analysis
This protocol is for quantifying changes in mRNA levels of target genes after this compound treatment.
-
RNA Isolation: Isolate total RNA from treated and control cells using a suitable reagent like TRIzol.[7]
-
DNase Treatment: Treat the RNA samples with TURBO DNase to remove any contaminating genomic DNA.[7]
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a high-capacity reverse transcription kit.[7]
-
qPCR Reaction: Perform the quantitative PCR using an aliquot of the cDNA, gene-specific primers, and a suitable qPCR master mix.[8]
-
Data Analysis: Normalize the expression of the target gene to a stable housekeeping gene and calculate the relative expression changes.[9]
Whole-Genome Bisulfite Sequencing (WGBS)
This protocol provides an overview of how to assess genome-wide DNA methylation changes.
-
Genomic DNA Isolation: Extract high-quality genomic DNA from treated and control cells.[6]
-
Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite, which converts unmethylated cytosines to uracil (B121893) while leaving methylated cytosines unchanged. The EZ DNA Methylation-Gold Kit is a commonly used tool for this step.[7]
-
Library Preparation: Prepare sequencing libraries from the bisulfite-converted DNA. This typically involves random priming and the addition of sequencing adapters.[10]
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.[10]
-
Data Analysis: Align the sequencing reads to a reference genome and quantify the methylation levels at single-nucleotide resolution.[11]
Caption: A typical workflow for assessing the cellular effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. pnas.org [pnas.org]
- 4. The DNMT1 inhibitor this compound mediates global demethylation in murine embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. The DNMT1 inhibitor this compound mediates global demethylation in murine embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound targets DNMT1 for degradation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. illumina.com [illumina.com]
- 11. biorxiv.org [biorxiv.org]
The Role of GSK-3484862 in DNA Hypomethylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK-3484862 is a potent and selective, non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme responsible for maintaining DNA methylation patterns through cell division. Unlike traditional cytidine (B196190) analogs, this compound induces DNA hypomethylation through a novel mechanism: targeting DNMT1 for proteasome-dependent degradation. This technical guide provides an in-depth overview of the core mechanisms of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated molecular pathways and experimental workflows.
Introduction
DNA methylation is a fundamental epigenetic modification that plays a crucial role in regulating gene expression, genomic stability, and cellular differentiation. Aberrant DNA methylation patterns are a hallmark of numerous diseases, including cancer. DNA methyltransferase 1 (DNMT1) is the primary enzyme responsible for copying existing methylation patterns onto newly synthesized DNA strands during replication. Its overexpression is frequently observed in various cancers, making it an attractive therapeutic target.
This compound has emerged as a promising small molecule that selectively inhibits DNMT1.[1][2][3][4][5] It is a dicyanopyridine-containing compound that operates through a distinct mechanism of action compared to traditional nucleoside analogs like decitabine (B1684300) and azacytidine.[1][2][3][4][5] Instead of being incorporated into DNA and forming a covalent bond with the enzyme, this compound acts as a degrader, leading to the rapid depletion of DNMT1 protein levels and subsequent global DNA hypomethylation.[1][2][3][4] This guide delves into the specifics of this process, providing the technical details necessary for researchers and drug development professionals to understand and potentially utilize this compound in their work.
Mechanism of Action: DNMT1 Degradation
This compound's primary mechanism for inducing DNA hypomethylation is the targeted degradation of DNMT1 protein.[1][2][3][4] This process is initiated by the binding of this compound to DNMT1, which is then targeted for ubiquitination and subsequent degradation by the proteasome. A critical player in this pathway is the E3 ubiquitin ligase UHRF1 (Ubiquitin-like with PHD and RING Finger domains 1).[1]
The degradation of DNMT1 is rapid, with protein levels decreasing within hours of treatment.[1][2][6] This effect is reversible upon removal of the compound.[1][2] The degradation is proteasome-dependent, as demonstrated by the rescue of DNMT1 levels in the presence of proteasome inhibitors like MG132.[1]
Signaling Pathway for this compound-Induced DNMT1 Degradation
The following diagram illustrates the signaling pathway leading to DNMT1 degradation upon treatment with this compound.
Caption: this compound-induced DNMT1 degradation pathway.
Quantitative Data
The following tables summarize the key quantitative findings from studies on this compound, providing a clear comparison of its effects across different experimental conditions.
In Vitro DNMT1 Inhibition
| Compound | Target | IC50 (µM) | Selectivity | Reference |
| This compound | DNMT1 | 0.23 | Selective over DNMT3A/3B | [7] |
Global DNA Hypomethylation
| Cell Line | Treatment Concentration (µM) | Treatment Duration | Reduction in Global 5mC | Reference |
| Murine Embryonic Stem Cells (mESCs) | 2 - 10 | 6 days | From ~70% to <18% | [8][9][10] |
| Cancer Cell Lines | Not specified | 2 days | >50% loss | [3] |
Locus-Specific DNA Hypomethylation
| Cell Line | Locus | Treatment Concentration (µM) | Treatment Duration | Methylation Change | Reference |
| HCT-116 (DNMT3B -/-) | Vimentin Promoter | Dose-dependent | Not specified | Loss of methylation correlated with increased gene expression | [7][11] |
| A549 | LINE-1 | 2 | 48 hours | Progressive loss of methylation | [6] |
Effect on Cell Viability
| Cell Line | Treatment Concentration (µM) | Treatment Duration | Effect on Viability | Reference |
| Murine Embryonic Stem Cells (mESCs) | ≤ 10 | 14 days | Well tolerated | [9] |
| A549 | 4 | 24-48 hours | Slight impediment to growth by 48h | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for characterizing the effects of this compound.
Western Blotting for DNMT1 Detection
This protocol is for assessing the levels of DNMT1 protein in cells treated with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus (wet or semi-dry)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against DNMT1
-
Loading control primary antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the desired concentrations of this compound for the specified duration. Wash cells with ice-cold PBS and lyse them on ice using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or similar protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against DNMT1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with a loading control antibody to ensure equal protein loading.
Bisulfite Pyrosequencing for DNA Methylation Analysis
This protocol outlines the steps for quantifying DNA methylation at specific CpG sites.
Materials:
-
Genomic DNA extraction kit
-
Bisulfite conversion kit
-
PCR primers (one biotinylated) specific for the target region of bisulfite-converted DNA
-
PCR reagents (polymerase, dNTPs, buffer)
-
Streptavidin-coated beads
-
Pyrosequencing instrument and reagents
-
Sequencing primer
Procedure:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from cells treated with this compound or a vehicle control.
-
Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite using a commercial kit. This reaction converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify the bisulfite-converted DNA using PCR with a pair of primers specific to the target region. One of the primers should be biotinylated to allow for subsequent purification.
-
Immobilization of PCR Product: Incubate the biotinylated PCR product with streptavidin-coated beads to immobilize the DNA.
-
Strand Separation: Denature the immobilized PCR product to remove the non-biotinylated strand, resulting in single-stranded DNA bound to the beads.
-
Sequencing Primer Annealing: Anneal a sequencing primer to the single-stranded DNA template.
-
Pyrosequencing Reaction: Perform the pyrosequencing reaction according to the instrument manufacturer's instructions. The instrument will sequentially add dNTPs, and the incorporation of a nucleotide generates a light signal that is proportional to the number of nucleotides incorporated.
-
Data Analysis: The pyrosequencing software analyzes the light signals to determine the sequence and quantify the percentage of methylation at each CpG site by comparing the ratio of C to T.
Dot Blot Assay for Global 5mC Detection
This is a semi-quantitative method to assess changes in global DNA methylation.
Materials:
-
Genomic DNA
-
Denaturation solution (e.g., 0.4 M NaOH)
-
Neutralization solution (e.g., 2 M ammonium (B1175870) acetate)
-
Nylon membrane
-
UV crosslinker
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against 5-methylcytosine (B146107) (5mC)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
Methylene (B1212753) blue staining solution
Procedure:
-
DNA Denaturation: Denature a known amount of genomic DNA by heating in a denaturation solution.
-
Spotting: Spot the denatured DNA onto a nylon membrane. Allow the spots to air dry.
-
Crosslinking: UV-crosslink the DNA to the membrane.
-
Methylene Blue Staining: Stain the membrane with methylene blue to visualize the DNA spots and confirm equal loading.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-5mC primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the chemiluminescent signal using an imaging system. The intensity of the spots corresponds to the amount of 5mC in the sample.
Experimental and Logical Workflows
The following diagrams illustrate the typical experimental workflow for studying the effects of this compound and the logical relationship of its mechanism of action.
References
- 1. Analysis of DNA Methylation by Pyrosequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound targets DNMT1 for degradation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 7. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. The DNMT1 inhibitor this compound mediates global demethylation in murine embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The DNMT1 inhibitor this compound mediates global demethylation in murine embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
GSK-3484862: A Reversible Inhibitor and Degrader of DNMT1
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
GSK-3484862 is a potent and selective inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme responsible for maintaining DNA methylation patterns through cell division. Unlike traditional nucleoside analogs that act as irreversible inhibitors, this compound is a non-covalent, reversible inhibitor.[1][2][3] Its unique mechanism of action involves not only the inhibition of DNMT1's catalytic activity but also the targeted degradation of the DNMT1 protein. This dual action leads to profound but reversible DNA hypomethylation. This document provides a comprehensive overview of the reversible nature of this compound, including its mechanism of action, supporting quantitative data, detailed experimental protocols for assessing its reversibility, and visualizations of the relevant cellular pathways and experimental workflows.
Introduction
DNA methylation is a critical epigenetic modification that plays a fundamental role in regulating gene expression, cellular differentiation, and genome stability. The dysregulation of DNA methylation is a hallmark of various diseases, including cancer. DNA methyltransferase 1 (DNMT1) is the primary enzyme responsible for copying existing methylation patterns onto newly synthesized DNA strands during replication. Its overexpression and aberrant activity are frequently observed in tumor cells, making it an attractive therapeutic target.
This compound has emerged as a novel, highly selective, non-nucleoside inhibitor of DNMT1.[4][5] A key feature that distinguishes this compound from earlier DNMT1 inhibitors, such as decitabine (B1684300) and azacytidine, is its reversible, non-covalent mode of inhibition.[1][3] Furthermore, this compound induces the proteasome-dependent degradation of DNMT1, offering a distinct and potentially more tolerable mechanism for reducing DNMT1 activity in cells.[4][5][6] The reversibility of its effects on both DNMT1 protein levels and DNA methylation is a significant attribute, suggesting that its therapeutic window could be managed by controlling its administration.
Mechanism of Action: Reversible Inhibition and Targeted Degradation
This compound functions through a dual mechanism:
-
Reversible Inhibition: It binds to DNMT1 non-covalently, leading to a rapid and reversible inhibition of its enzymatic activity.[1] This mode of action is in stark contrast to nucleoside analogs that form covalent adducts with the enzyme, leading to irreversible inhibition.
-
Targeted Degradation: Beyond enzymatic inhibition, this compound promotes the degradation of the DNMT1 protein. This process is dependent on the proteasome machinery.[5][6] Studies have shown that in certain cellular contexts, this degradation is also dependent on the presence of UHRF1, an accessory protein that directs DNMT1 to newly replicated DNA.
The combined effect of reversible inhibition and protein degradation leads to a significant and rapid decrease in cellular DNMT1 activity, resulting in global DNA hypomethylation.[5][6] Crucially, upon removal of this compound, both DNMT1 protein levels and DNA methylation patterns can be restored, highlighting the reversible nature of its cellular effects.[5][6]
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Potency of this compound
| Target | IC50 (μM) | Assay Type | Reference |
| DNMT1 | 0.23 | Enzymatic Assay | |
| DNMT3A/3L | >50 | Enzymatic Assay | |
| DNMT3B/3L | >50 | Enzymatic Assay |
Table 2: Cellular Effects of this compound
| Cell Line | Concentration | Treatment Duration | Effect | Reference |
| Murine Embryonic Stem Cells | 2 µM | 6 days | Global CpG methylation reduced from ~70% to <18% | |
| Murine Embryonic Stem Cells | 10 µM | 6 days | Global CpG methylation reduced from ~70% to <18% | |
| A549 Cells | 2 and 4 µM | 24 hours | Depletion of DNMT1 protein | |
| HCT-116 Cells | Varied | - | Dose-dependent loss of promoter DNA methylation | [1] |
Experimental Protocols
Washout Experiment to Determine Reversibility of DNMT1 Depletion and DNA Hypomethylation
This protocol is designed to assess the recovery of DNMT1 protein levels and the re-establishment of DNA methylation following the removal of this compound.
Materials:
-
Cell line of interest (e.g., A549, mESCs)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Reagents for Western blotting (lysis buffer, antibodies against DNMT1 and a loading control)
-
Reagents for DNA extraction and bisulfite sequencing
Procedure:
-
Cell Seeding: Seed cells in multiple plates or flasks to allow for harvesting at different time points.
-
Treatment: Treat cells with a predetermined concentration of this compound (e.g., 2 µM) or DMSO as a vehicle control for a specified duration (e.g., 48-72 hours) to induce DNMT1 degradation and hypomethylation.
-
Washout:
-
After the treatment period, aspirate the medium containing this compound.
-
Wash the cells twice with sterile PBS to remove any residual compound.
-
Add fresh, compound-free complete medium to the cells.
-
-
Time-Course Collection:
-
Harvest a set of treated and control cells immediately after the washout (T=0).
-
Continue to culture the remaining cells in compound-free medium.
-
Harvest cells at various time points post-washout (e.g., 24, 48, 72, 96 hours).
-
-
Analysis:
-
Western Blotting: Prepare protein lysates from the harvested cells at each time point. Perform Western blotting to analyze the levels of DNMT1 protein. Use a loading control (e.g., GAPDH, Actin) to normalize the results.
-
DNA Methylation Analysis: Extract genomic DNA from the harvested cells at each time point. Perform bisulfite sequencing on specific gene promoters or global methylation analysis to assess the kinetics of DNA remethylation.
-
Expected Outcome: A gradual recovery of DNMT1 protein levels and a progressive increase in DNA methylation at previously hypomethylated loci in the washout samples over time, compared to the sustained low levels in continuously treated cells.
Visualizations
Signaling Pathway of this compound Action and Reversal
Caption: this compound action and reversal pathway.
Experimental Workflow for Assessing Reversibility
References
- 1. academic.oup.com [academic.oup.com]
- 2. Response to Chen et. al - PMC [pmc.ncbi.nlm.nih.gov]
- 3. muehlemann.dcbp.unibe.ch [muehlemann.dcbp.unibe.ch]
- 4. academic.oup.com [academic.oup.com]
- 5. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ooir.org [ooir.org]
GSK-3484862: A Technical Guide to Proteasome-Dependent Degradation of DNMT1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of GSK-3484862, a selective, non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1). It details the compound's ability to induce proteasome-dependent degradation of DNMT1, leading to global DNA hypomethylation. This document summarizes key quantitative data, outlines experimental protocols, and provides visual representations of the underlying biological processes.
Core Mechanism of Action
This compound is a dicyanopyridine-containing compound that selectively targets DNMT1 for protein degradation.[1][2][3] This degradation is rapid, occurring within hours of treatment, and notably, does not involve a decrease in DNMT1 mRNA levels.[1][2][3][4] The process is dependent on the cellular proteasome machinery, as demonstrated by the prevention of DNMT1 depletion in the presence of proteasome inhibitors like MG132.[1][5] In murine embryonic stem cells (mESCs), the degradation of DNMT1 induced by this compound is contingent upon the presence and E3 ubiquitin ligase activity of the DNMT1 accessory factor, Uhrf1.[1][2][3] The effects of this compound on DNMT1 levels and DNA methylation are reversible upon removal of the compound.[1][2][3]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on DNMT1 levels and DNA methylation in various cell lines.
Table 1: Effective Concentration and Time-Course of DNMT1 Depletion in A549 Cells
| Concentration | Time | DNMT1 Protein Level | Reference |
| 80 nM | 12 h | Detectably reduced | [1][6] |
| 80 nM | 24 h | Severely diminished | [1][6] |
| 80 nM | 48 h | Severely diminished | [1][6] |
| 16 nM & 3.2 nM | Up to 6 days | Unchanged | [1][6] |
| 2 µM or 4 µM | 24 h | Drastically reduced | [6] |
Table 2: this compound-Induced Global DNA Hypomethylation in A549 Cells
| Treatment Time | Total 5mC Content (%) | % of Pre-treatment Level | Reference |
| 0 h (DMSO) | ~3.5% | 100% | [1] |
| 12 h | 2.6% | ~74% | [1] |
| 24 h | 1.8% | ~51% | [1] |
| 48 h | 1.5% | ~43% | [1] |
Table 3: Comparative Effects of this compound in Murine Embryonic Stem Cells (mESCs)
| Treatment | Duration | Global CpG Methylation | Reference |
| This compound | 6 or 14 days | Dropped from ~70% to <18% | [7][8][9] |
| Decitabine (5 µM) | 48 h | Less striking effect than this compound | [1] |
| This compound (as low as 0.1 µM) | 24 h | Striking effect on Dnmt1 level | [1] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the key pathways and experimental procedures related to the action of this compound.
References
- 1. This compound targets DNMT1 for degradation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound targets DNMT1 for degradation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
The Critical Role of UHRF1 in GSK-3484862-Induced DNMT1 Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK-3484862 is a potent and selective non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme in maintaining DNA methylation patterns.[1][2][3] Beyond simple inhibition, this compound induces the rapid degradation of DNMT1 protein, leading to global DNA hypomethylation.[1][2][3][4] This guide delves into the molecular mechanism underpinning this degradation, focusing on the indispensable role of UHRF1 (Ubiquitin-like with PHD and RING Finger domains 1), an E3 ubiquitin ligase. This process is proteasome-dependent and highlights a sophisticated pathway for targeted protein degradation with significant therapeutic potential.[1][2][3]
The Signaling Pathway of this compound-Induced DNMT1 Degradation
This compound-induced degradation of DNMT1 is not a direct action of the compound on DNMT1 alone. Instead, it hijacks the cellular protein degradation machinery, with UHRF1 acting as a crucial mediator. The binding of this compound to DNMT1 is believed to induce a conformational change that marks DNMT1 for recognition by the UHRF1 E3 ubiquitin ligase. UHRF1 then polyubiquitinates DNMT1, targeting it for degradation by the 26S proteasome. This mechanism is particularly evident in murine embryonic stem cells (mESCs), where the absence of UHRF1 completely abrogates the degradation of DNMT1 following this compound treatment.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on DNMT1 levels and DNA methylation.
Table 1: Effect of this compound on DNMT1 Protein Levels in A549 Cells [1]
| This compound Concentration | Treatment Duration | DNMT1 Protein Level |
| 80 nM | 12 hours | Detectably reduced |
| 80 nM | 24 hours | Severely diminished |
| 80 nM | 48 hours | Severely diminished |
| 16 nM | Up to 6 days | Unchanged |
| 3.2 nM | Up to 6 days | Unchanged |
Table 2: UHRF1-Dependent DNMT1 Degradation in Murine Embryonic Stem Cells (mESCs) [1][5]
| Cell Type | This compound Treatment (2 µM for 48h) | DNMT1 Protein Level | Global DNA Methylation |
| Wild-Type (WT) mESCs | Yes | Overtly degraded | Hypomethylated |
| UHRF1-/- mESCs | Yes | No change | No further loss |
| WT mESCs | No (Control) | Normal | Normal |
| UHRF1-/- mESCs | No (Control) | Normal | Severely hypomethylated |
Table 3: Comparison of this compound and Decitabine in mESCs [5]
| Compound | Concentration | Treatment Duration | Effect on DNMT1 Level |
| This compound | 0.1 µM | 24 hours | Striking reduction |
| Decitabine | 5 µM | 48 hours | Noticeable decrease |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the role of UHRF1 in this compound-induced DNMT1 degradation.
Cell Culture and Drug Treatment
-
Cell Lines: A549 human lung adenocarcinoma cells and murine embryonic stem cells (wild-type and UHRF1-/-).
-
Culture Conditions: Standard cell culture conditions (e.g., DMEM supplemented with 10% FBS and antibiotics, at 37°C in a 5% CO2 incubator).
-
Drug Preparation: this compound and Decitabine are dissolved in DMSO to create stock solutions, which are then diluted in culture medium to the final working concentrations.
-
Treatment: Cells are seeded and allowed to adhere overnight before being treated with the compounds for the indicated durations.
Western Blotting
Western blotting is employed to detect and quantify the levels of specific proteins, such as DNMT1 and UHRF1.
-
Cell Lysis: Cells are washed with PBS and lysed in RIPA buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., anti-DNMT1, anti-UHRF1, and a loading control like anti-β-actin). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to investigate protein-protein interactions, such as the interaction between DNMT1 and UHRF1.
-
Cell Lysis: Cells are lysed in a non-denaturing lysis buffer.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific to the "bait" protein (e.g., anti-DNMT1). Protein A/G agarose (B213101) beads are then added to pull down the antibody-protein complex.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution and Analysis: The bound proteins are eluted from the beads and analyzed by Western blotting using an antibody against the "prey" protein (e.g., anti-UHRF1).
In Vitro Ubiquitination Assay
This assay is performed to directly assess the E3 ubiquitin ligase activity of UHRF1 towards a substrate.
-
Components: The reaction mixture typically includes recombinant E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, and the E3 ligase (UHRF1). The substrate protein (e.g., histone H3 or DNMT1) is also included.
-
Reaction: The components are incubated together at 37°C to allow the ubiquitination cascade to proceed.
-
Analysis: The reaction is stopped, and the products are analyzed by Western blotting using an antibody against the substrate to observe higher molecular weight bands corresponding to ubiquitinated forms of the protein.
Conclusion
The degradation of DNMT1 induced by this compound is a highly specific process that is critically dependent on the presence and E3 ligase activity of UHRF1. This mechanism provides a powerful strategy for targeting DNMT1 in therapeutic contexts, offering a more profound and sustained depletion of the protein than enzymatic inhibition alone. The experimental approaches detailed in this guide provide a robust framework for further investigation into this and similar targeted protein degradation pathways, which are of growing importance in modern drug discovery.
References
Literature review of GSK-3484862 for epigenetic research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-3484862 is a novel, non-nucleoside, selective inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme responsible for maintaining DNA methylation patterns through cell division.[1][2][3] Unlike traditional nucleoside analogs such as decitabine (B1684300) and 5-azacytidine, this compound does not get incorporated into DNA, offering a distinct mechanism of action with potentially improved tolerability.[4][5] This technical guide provides a comprehensive overview of this compound, summarizing its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and relevant signaling pathways for its application in epigenetic research.
Mechanism of Action
This compound functions as a DNMT1-selective degrader.[1][2][6] Its primary mechanism involves binding to DNMT1 and inducing its proteasome-dependent degradation.[1][7] This leads to a rapid and significant depletion of DNMT1 protein levels within hours of treatment, without affecting DNMT1 mRNA levels.[1][7][8] The degradation of DNMT1 results in global DNA hypomethylation, leading to the reactivation of silenced genes.[1][9][10] In murine embryonic stem cells (mESCs), the degradation of Dnmt1 by this compound is dependent on the accessory factor Uhrf1 and its E3 ubiquitin ligase activity.[1][8] The effects of this compound on DNMT1 depletion and DNA hypomethylation have been shown to be reversible upon removal of the compound.[1][8]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various preclinical studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Cell Line/Assay | Reference |
| IC50 | 0.23 µM | DNMT1 enzymatic assay | [11] |
Table 2: Cellular Activity and Efficacy
| Cell Line | Concentration | Duration | Effect | Reference |
| A549 (Human Lung Adenocarcinoma) | 2 µM, 4 µM | 24 hours | Drastic reduction in DNMT1 protein levels | [7] |
| A549 | 80 nM | 2 days | Significant reduction in DNMT1 protein | [7] |
| Murine Embryonic Stem Cells (mESCs) | 0.1 µM | 24 hours | Severe depletion of Dnmt1 | [7] |
| mESCs | 2 µM, 10 µM | 6 days | Global CpG methylation drops from ~70% to <18% | [9][10] |
| MOLM13, THP1 (Myeloid Leukemia) | 4 µM | 1 day | Decreased DNMT1 protein levels | [12] |
| NCI-H1299 (Lung Cancer) | 0.1–4 µM | - | Increased DNMT3B expression, depletion of DNMT1 | [13] |
Key Experimental Protocols
Western Blot for DNMT1 Protein Levels
This protocol is adapted from studies demonstrating this compound-induced DNMT1 degradation.[1][7]
Methodology:
-
Cell Lysis: Lyse cells treated with this compound or DMSO control with 4xSDS sample buffer.
-
Protein Separation: Separate the protein lysates by Bis-Tris sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) using a 4–20% precast polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a membrane for immunoblotting.
-
Antibody Incubation: Probe the membrane with primary antibodies against DNMT1, DNMT3A, and DNMT3B. Use a loading control antibody (e.g., actin or tubulin) to ensure equal protein loading.
-
Detection: Use a secondary antibody conjugated to a detectable marker (e.g., HRP) and an appropriate substrate for visualization.
DNA Methylation Analysis by Pyrosequencing
This protocol is based on methods used to assess locus-specific DNA methylation changes following this compound treatment.[1][13]
Methodology:
-
Genomic DNA Isolation: Extract genomic DNA from treated and control cells.
-
Bisulfite Conversion: Treat 1 µg of genomic DNA with sodium bisulfite using a commercial kit (e.g., EZ DNA Methylation-Gold Kit) according to the manufacturer's instructions.
-
PCR Amplification: Amplify the target genomic loci using PCR primers specifically designed for bisulfite-converted DNA.
-
Pyrosequencing: Perform pyrosequencing analysis on the PCR products to quantify the methylation percentage at specific CpG sites.
Cell Viability Assay
This protocol is used to determine the cytotoxic effects of this compound on different cell lines.[7][12]
Methodology:
-
Cell Seeding: Seed cells in a multi-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or DMSO control.
-
Incubation: Incubate the cells for a specified period (e.g., 3 days).
-
Viability Measurement: Measure cell viability using a luminescence-based assay (e.g., CellTiter-Glo) according to the manufacturer's protocol.
-
Data Analysis: Normalize the results to the DMSO-treated control to determine the relative cell viability.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: Mechanism of this compound-induced DNMT1 degradation and subsequent epigenetic changes.
Experimental Workflow for Assessing this compound Effects
Caption: A typical experimental workflow to evaluate the effects of this compound in vitro.
Compensatory Upregulation of DNMT3B in Lung Cancer Cells
Caption: Proposed mechanism for DNMT3B upregulation in lung cancer cells treated with this compound.
Conclusion
This compound represents a valuable tool for epigenetic research, offering a selective and reversible means of targeting DNMT1. Its distinct mechanism of action, inducing protein degradation rather than direct enzymatic inhibition through DNA incorporation, provides a cleaner system for studying the consequences of DNMT1 loss and DNA hypomethylation. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in both basic research and drug development settings. Further investigation into its effects in various biological contexts will continue to elucidate its potential as a therapeutic agent.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. "this compound Targets DNMT1 for Degradation in Cells" by Qin Chen, Bigang Liu et al. [digitalcommons.library.tmc.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a DNMT1 degrader, promotes DNMT3B expression in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound targets DNMT1 for degradation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound targets DNMT1 for degradation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. The DNMT1 inhibitor this compound mediates global demethylation in murine embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for GSK-3484862 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-3484862 is a potent and selective non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1).[1][2] Unlike traditional cytidine (B196190) analogs, this compound induces the degradation of DNMT1 protein, leading to passive DNA demethylation in a replication-dependent manner.[3][4] This compound has demonstrated low cellular toxicity and offers a valuable tool for studying the effects of DNMT1 inhibition and DNA hypomethylation in various cancer cell lines and murine embryonic stem cells (mESCs).[1][5] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on DNMT1 degradation, DNA methylation, and cell viability.
Mechanism of Action
This compound functions as a DNMT1-selective degrader.[2] It binds to the DNMT1-DNA complex, trapping the enzyme on the DNA.[6] This action leads to the proteasome-dependent degradation of DNMT1, without significantly affecting DNMT1 mRNA levels.[3][4] In murine embryonic stem cells, this process has been shown to be dependent on the E3 ubiquitin ligase activity of Uhrf1.[3][4] The resulting depletion of DNMT1 leads to a rapid and significant global hypomethylation of DNA.[3][7]
Caption: Mechanism of action of this compound leading to DNMT1 degradation and DNA hypomethylation.
Quantitative Data Summary
The following tables summarize the reported effects of this compound across various cell lines and experimental conditions.
Table 1: Effective Concentrations of this compound in Various Cell Lines
| Cell Line | Cell Type | Effective Concentration Range | Observed Effect | Reference |
| A549 | Human Lung Adenocarcinoma | 80 nM - 2 µM | DNMT1 degradation, DNA hypomethylation | [3] |
| NCI-H1299 | Human Non-small Cell Lung Cancer | 0.1 - 4 µM | DNMT1 depletion, increased DNMT3B expression | [6][8] |
| MCF7 | Human Breast Adenocarcinoma | Not specified | DNMT1 degradation | [3] |
| U2OS | Human Osteosarcoma | Not specified | DNMT1 degradation | [3] |
| PC3 | Human Prostate Adenocarcinoma | Not specified | DNMT1 degradation | [3] |
| MOLM13, THP1, MV4-11, GDM-1 | Human Acute Myeloid Leukemia | Not specified | DNMT1 degradation | [3] |
| mESCs (J1, V6.5) | Murine Embryonic Stem Cells | 2 µM - 10 µM | Global DNA hypomethylation, low cytotoxicity | [5][7] |
| HCT-116 (DNMT3B-/-) | Human Colorectal Carcinoma | Not specified | Promoter demethylation and gene re-expression | [9] |
Table 2: Time-Dependent Effects of this compound
| Cell Line | Treatment Duration | Concentration | Observed Effect | Reference |
| A549 | Hours | Not specified | Rapid DNMT1 depletion | [3] |
| A549 | 12 - 48 hours | Not specified | Detectable DNA demethylation at 12h, plateauing after 24-48h | [6] |
| mESCs | 2 days | 2 µM - 10 µM | Upregulation of methylated genes | [5][7] |
| mESCs | 6 - 14 days | 2 µM - 10 µM | Global CpG methylation drops from ~70% to <18% | [5][7] |
Experimental Protocols
Protocol 1: Assessment of DNMT1 Degradation by Western Blot
This protocol details the procedure for treating cells with this compound and subsequently analyzing DNMT1 protein levels via Western blotting.
Caption: Experimental workflow for analyzing DNMT1 protein levels by Western blot.
Materials:
-
Cell line of interest (e.g., A549)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against DNMT1
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with the desired concentrations of this compound (e.g., 0.1, 1, 2 µM) and a vehicle control (DMSO).[3][6] Incubate for the desired time period (e.g., 24 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-DNMT1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the DNMT1 signal to the loading control.
Protocol 2: Analysis of DNA Methylation by Pyrosequencing
This protocol describes how to assess changes in locus-specific DNA methylation following treatment with this compound.
Materials:
-
Treated cells from Protocol 1
-
Genomic DNA extraction kit
-
Sodium bisulfite conversion kit (e.g., EZ DNA Methylation-Gold Kit)
-
PCR primers designed for specific genomic loci
-
Pyrosequencing instrument and reagents
Procedure:
-
Genomic DNA Extraction: Extract genomic DNA from this compound-treated and control cells using a commercial kit according to the manufacturer's instructions.
-
Bisulfite Conversion: Treat 1 µg of genomic DNA with sodium bisulfite using a kit.[3] This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification:
-
Amplify the bisulfite-converted DNA using PCR primers specific to the genomic region of interest.[3]
-
One of the primers should be biotinylated for subsequent purification.
-
-
Pyrosequencing:
-
Perform pyrosequencing analysis on the PCR products according to the instrument manufacturer's protocol.
-
The software will quantify the percentage of methylation at each CpG site within the analyzed sequence.
-
-
Data Analysis: Compare the methylation levels at specific CpG sites between this compound-treated and control samples.
Protocol 3: Cell Viability Assay
This protocol outlines a method to determine the effect of this compound on cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom plates
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well).
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 20 nM to 12.5 µM) and a vehicle control.[3]
-
Incubation: Incubate the plate for the desired duration (e.g., 3 days).[3]
-
Assay:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Read the luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control to determine the relative cell viability and calculate the IC50 value if applicable.
Conclusion
This compound is a valuable research tool for investigating the biological consequences of DNMT1 depletion and DNA hypomethylation. The protocols provided here offer a framework for assessing its activity in various cell culture models. Researchers should optimize these protocols based on their specific cell lines and experimental goals.
References
- 1. academic.oup.com [academic.oup.com]
- 2. "this compound Targets DNMT1 for Degradation in Cells" by Qin Chen, Bigang Liu et al. [digitalcommons.library.tmc.edu]
- 3. This compound targets DNMT1 for degradation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The DNMT1 inhibitor this compound mediates global demethylation in murine embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. biorxiv.org [biorxiv.org]
- 8. This compound, a DNMT1 degrader, promotes DNMT3B expression in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for GSK-3484862 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of GSK-3484862, a selective, non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1), in various in vitro experimental settings. The protocols and data presented are compiled from peer-reviewed scientific literature to assist in the effective design and execution of your research.
Introduction
This compound is a potent and specific inhibitor of DNMT1, an enzyme crucial for maintaining DNA methylation patterns following DNA replication.[1][2] Unlike traditional nucleoside analogs, this compound functions by inducing the proteasome-dependent degradation of DNMT1, leading to passive DNA demethylation over subsequent cell divisions.[1][2][3] This mechanism of action offers the potential for high specificity and reduced cytotoxicity compared to other DNA hypomethylating agents.[2][3] These characteristics make this compound a valuable tool for studying the roles of DNA methylation in gene regulation, cancer biology, and other epigenetic processes.
Mechanism of Action: DNMT1 Degradation
This compound operates by targeting DNMT1 for degradation. This process is dependent on the proteasome machinery within the cell. The inhibitor facilitates the removal of the DNMT1 protein, rather than just inhibiting its enzymatic activity, leading to a rapid and sustained loss of DNMT1.[1][2][3][4]
Caption: Mechanism of action of this compound leading to DNMT1 degradation and DNA hypomethylation.
Data Presentation: Recommended Concentrations
The optimal concentration of this compound is cell-type and assay-dependent. The following tables summarize effective concentrations from various studies. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
| Cell Line | Assay | Concentration Range | Incubation Time | Observed Effect | Reference |
| A549 (Human Lung Adenocarcinoma) | Western Blot (DNMT1 levels) | 80 nM - 2 µM | 2 days | Significant reduction in DNMT1 protein levels at ≥80 nM. | [1] |
| A549 (Human Lung Adenocarcinoma) | Cell Viability | 4 µM | 2 days | Less toxic than a related compound, GSK-3685032. | [1] |
| Murine Embryonic Stem Cells (mESCs) | Cell Viability / Toxicity | 20 nM - 12.5 µM | 3 days | Well-tolerated at concentrations up to 10 µM. | [5][6] |
| Murine Embryonic Stem Cells (mESCs) | DNA Methylation (Global) | 2 µM - 10 µM | 6 - 14 days | Dramatic loss of global DNA methylation. | [6][7][8][9] |
| Murine Embryonic Stem Cells (mESCs) | Western Blot (DNMT1 levels) | 2 µM - 10 µM | 4 days | Modest reduction in DNMT1 protein levels. | [7][8] |
| DNMT3B-/- HCT-116 (Human Colon Carcinoma) | Gene Expression (Vimentin) | Dose-dependent | Not Specified | Up-regulation of vimentin (B1176767) expression. | [10][11] |
| NCI-H1299 (Human Non-Small Cell Lung Carcinoma) | Cell Viability | 0.4 µM | 2 days | Increased sensitivity in DNMT3B-deficient cells. | [12] |
| Murine Pre-implantation Embryos | Blastocyst Formation | > 0.35 µM | Not Specified | Prevention of blastocyst formation. | [6] |
Experimental Protocols
Protocol 1: Determination of DNMT1 Protein Degradation by Western Blot
This protocol outlines the steps to assess the effect of this compound on DNMT1 protein levels in a chosen cell line.
Materials:
-
This compound
-
Cell line of interest (e.g., A549)
-
Complete cell culture medium
-
DMSO (vehicle control)
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against DNMT1
-
Primary antibody for a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM) and a DMSO vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, run on an SDS-PAGE gel, and transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-DNMT1 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Re-probe the membrane with a loading control antibody to ensure equal protein loading. Quantify the band intensities to determine the relative decrease in DNMT1 levels.
Caption: A streamlined workflow for assessing DNMT1 protein degradation via Western Blot.
Protocol 2: Analysis of Global DNA Methylation
This protocol provides a general method to assess changes in global DNA methylation following treatment with this compound.
Materials:
-
This compound
-
Cell line of interest (e.g., mESCs)
-
Complete cell culture medium
-
DMSO (vehicle control)
-
Genomic DNA isolation kit
-
Global DNA Methylation Assay Kit (e.g., ELISA-based) or access to services for whole-genome bisulfite sequencing (WGBS).
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with the desired concentration of this compound (e.g., 2 µM for mESCs) and a DMSO control for an extended period (e.g., 6-14 days), passaging cells as needed.
-
Genomic DNA Isolation: Harvest the cells and isolate genomic DNA using a commercial kit according to the manufacturer's instructions.
-
Global Methylation Analysis:
-
ELISA-based Assay: Use an ELISA-based kit to quantify the percentage of 5-methylcytosine (B146107) (5mC) in the genomic DNA samples. Follow the manufacturer's protocol.
-
Whole-Genome Bisulfite Sequencing (WGBS): For a more comprehensive analysis, submit the genomic DNA for WGBS. This will provide single-base resolution of DNA methylation across the genome.
-
-
Data Analysis:
-
For ELISA-based assays, compare the percentage of 5mC in treated samples to the control.
-
For WGBS data, analyze the global CpG methylation levels and identify differentially methylated regions.
-
Logical Relationships and Considerations
The efficacy of this compound is linked to cell division, as its mechanism of inducing DNMT1 degradation leads to passive demethylation during DNA replication. Therefore, longer incubation times that allow for multiple cell cycles are often required to observe significant effects on DNA methylation and downstream gene expression.
Caption: The relationship between this compound concentration, time, and downstream cellular effects.
Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific experimental systems. Always refer to the manufacturer's instructions for reagents and kits. For research use only. Not for use in diagnostic procedures.
References
- 1. This compound targets DNMT1 for degradation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. "this compound Targets DNMT1 for Degradation in Cells" by Qin Chen, Bigang Liu et al. [digitalcommons.library.tmc.edu]
- 5. academic.oup.com [academic.oup.com]
- 6. biorxiv.org [biorxiv.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound, a DNMT1 degrader, promotes DNMT3B expression in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
GSK-3484862 solubility and preparation for in vivo studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and preparation of GSK-3484862 for in vivo studies. This compound is a potent and selective non-covalent inhibitor of DNA methyltransferase 1 (DNMT1) with an IC50 of 0.23 µM.[1][2] It functions by inducing the degradation of DNMT1, leading to DNA hypomethylation, and is being investigated for its therapeutic potential in cancer.[3][4][5] Unlike traditional cytidine (B196190) analogs, this compound demonstrates low cellular toxicity.[4]
Physicochemical and Solubility Data
This compound is a solid with a molecular weight of 365.45 g/mol .[3] Its solubility is a critical factor for the design of both in vitro and in vivo experiments. The following tables summarize the solubility of this compound in various solvents.
Table 1: Solubility of this compound
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 20.83 - 24 | 57.00 - 65.67 | Ultrasonic treatment may be required to achieve full dissolution.[2][3][6] Use fresh, anhydrous DMSO as moisture can reduce solubility.[2] |
| Water | Insoluble | - | |
| Ethanol | Insoluble | - |
Preparation of this compound for In Vivo Studies
The poor aqueous solubility of this compound necessitates the use of specific vehicle formulations for in vivo administration. Below are established protocols for preparing this compound suspensions. It is crucial to prepare these formulations fresh before each use.
Table 2: Recommended Vehicle Formulations for In Vivo Administration
| Formulation | Composition | Maximum Concentration | Administration Route |
| Vehicle 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.08 mg/mL (5.69 mM) | Oral[2] |
| Vehicle 2 | 10% DMSO, 90% (20% SBE-β-CD in saline) | 2.08 mg/mL (5.69 mM) | Not specified |
| Vehicle 3 | 5% DMSO, 95% Corn Oil | Not specified | Oral |
| Vehicle 4 | Carboxymethylcellulose sodium (CMC-Na) | ≥ 5 mg/mL | Oral |
Experimental Protocols
Protocol 1: Preparation of this compound in a PEG300/Tween-80 Formulation
This protocol details the step-by-step procedure for preparing a 2.08 mg/mL suspension of this compound for oral administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Prepare Stock Solution: Weigh the required amount of this compound powder and dissolve it in DMSO to create a concentrated stock solution. For example, to prepare a 24 mg/mL stock, dissolve 24 mg of this compound in 1 mL of fresh, anhydrous DMSO.[2]
-
Solubilization: If needed, use an ultrasonic water bath to ensure complete dissolution of the this compound in DMSO.[6]
-
Vehicle Preparation: In a sterile conical tube, prepare the vehicle by sequentially adding and mixing the components. For a final volume of 1 mL, the volumes would be:
-
DMSO (from stock solution): 100 µL
-
PEG300: 400 µL
-
Tween-80: 50 µL
-
Saline: 450 µL
-
-
Stepwise Addition: a. To the required volume of the this compound DMSO stock solution, add the PEG300. Vortex thoroughly until the solution is clear. b. Add the Tween-80 to the DMSO/PEG300 mixture and vortex until clear. c. Finally, add the saline to the mixture and vortex thoroughly to create a homogenous suspension.
-
Administration: The resulting suspension will have a concentration of 2.08 mg/mL and should be used immediately for optimal results.[2][3]
Protocol 2: Preparation of this compound in a SBE-β-CD Formulation
This protocol describes the preparation of a 2.08 mg/mL suspension using a cyclodextrin-based vehicle.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Prepare 20% SBE-β-CD Solution: Dissolve SBE-β-CD in saline to a final concentration of 20% (w/v).
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL). Use of an ultrasonic bath is recommended for complete dissolution.[3]
-
Vehicle Preparation: a. In a sterile conical tube, add 100 µL of the this compound DMSO stock solution. b. Add 900 µL of the 20% SBE-β-CD in saline solution.
-
Mixing: Vortex the mixture thoroughly to form a uniform suspension. Ultrasonic treatment may be necessary to ensure homogeneity.[3]
-
Administration: The final concentration of the suspension will be 2.08 mg/mL. Use immediately after preparation.
Visualized Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for preparing this compound for in vivo studies and its mechanism of action.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound targets DNMT1 for degradation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | DNA Methyltransferase | TargetMol [targetmol.com]
- 6. The DNMT1 inhibitor this compound mediates global demethylation in murine embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of GSK-3484862 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of GSK-3484862, a potent and selective non-covalent inhibitor of DNA methyltransferase 1 (DNMT1). Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Introduction
This compound is a small molecule inhibitor of DNMT1 with an IC50 of 0.23 μM.[1][2][3] It is a valuable tool for studying the role of DNA methylation in various biological processes, including cancer and epigenetics.[4][5][6] Proper preparation of stock solutions is the first critical step in any experiment involving this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₉N₅OS | [1][4] |
| Molecular Weight | 365.45 g/mol | [2][4] |
| CAS Number | 2170136-65-7 | [1][4] |
| Appearance | Solid powder | [1] |
Solubility Data
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and is insoluble in water and ethanol.[2] It is recommended to use fresh, anhydrous DMSO to prepare stock solutions, as moisture can reduce solubility.[2]
| Solvent | Solubility (In Vitro) | Concentration (Molar) | Notes | Source |
| DMSO | 20.83 mg/mL | 57.00 mM | Ultrasonication may be required. | [4] |
| DMSO | 24 mg/mL | 65.67 mM | Use fresh DMSO as moisture can reduce solubility. | [2] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic water bath
Protocol:
-
Equilibrate this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.65 mg of the compound.
-
Calculate Solvent Volume: Calculate the volume of DMSO required to achieve the desired concentration. The formula to use is: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L) For 3.65 mg of this compound to make a 10 mM solution: Volume (L) = (0.00365 g / 365.45 g/mol ) / 0.010 mol/L = 0.001 L = 1 mL
-
Dissolve the Compound: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Aid Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, use an ultrasonic water bath for 6 minutes at 42 kHz to aid dissolution.[7][8] Visually inspect the solution to ensure there are no visible particles. Drug precipitation has been observed at concentrations at or above 20 µM in media, so ensuring full dissolution in the stock is critical.[7][8]
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[5]
Workflow for Stock Solution Preparation
Workflow for preparing this compound stock solution.
Storage and Stability
Proper storage of this compound as a powder and in solution is critical to maintain its activity.
| Form | Storage Temperature | Stability | Source |
| Powder | -20°C | ≥ 4 years | [1] |
| Powder | 4°C | 2 years | [4] |
| In Solvent (DMSO) | -80°C | 1 year | [2][4][5] |
| In Solvent (DMSO) | -20°C | 6 months | [4][5] |
Note: It is highly recommended to aliquot the stock solution to minimize freeze-thaw cycles, which can degrade the compound.[5]
Application in Cell Culture
This compound is used in cell culture to study the effects of DNMT1 inhibition. Typical working concentrations in cell-based assays range from 0.1 µM to 10 µM.[6][8] When preparing working solutions for cell culture, the DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Signaling Pathway Inhibition
This compound acts by inhibiting DNA methyltransferase 1 (DNMT1), leading to a reduction in DNA methylation. This can result in the re-expression of silenced genes.
Mechanism of action of this compound.
Safety Precautions
This compound is for research use only and has not been fully validated for medical applications.[4] Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. GSK3484862 (this compound) | DNMT1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, a DNMT1 degrader, promotes DNMT3B expression in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. The DNMT1 inhibitor this compound mediates global demethylation in murine embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK-3484862 Stability in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-3484862 is a potent and selective non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1). It functions by inducing the degradation of DNMT1, a key enzyme responsible for maintaining DNA methylation patterns, through the ubiquitin-proteasome pathway.[1][2][3] Understanding the stability of this compound in cell culture media is critical for designing and interpreting in vitro experiments accurately. These application notes provide a summary of its stability, detailed protocols for assessment, and a diagram of its mechanism of action.
Data Presentation: Stability of this compound
The stability of this compound has been evaluated in cell culture media, demonstrating high stability over an extended period. The following tables summarize the quantitative data on the percentage of this compound remaining over time in the presence and absence of cells. The data is adapted from studies where stability was assessed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[4]
Table 1: Stability of this compound (1,000 nM) in Cell Culture Media at 37°C
| Time (Hours) | % Remaining (Media Only) | % Remaining (Media with MV4-11 Cells) |
| 0 | 100 | 100 |
| 24 | ~100 | ~100 |
| 48 | ~100 | ~100 |
| 72 | ~98 | ~100 |
| 96 | ~95 | ~100 |
| 120 | ~95 | ~100 |
| 144 | ~95 | ~100 |
Table 2: Comparative Stability of this compound and Decitabine (1,000 nM) in Cell Culture Media with MV4-11 Cells at 37°C
| Time (Hours) | % this compound Remaining | % Decitabine Remaining |
| 0 | 100 | 100 |
| 24 | ~100 | <20 |
| 48 | ~100 | <5 |
| 72 | ~100 | <1 |
| 96 | ~100 | <1 |
| 120 | ~100 | <1 |
| 144 | ~100 | <1 |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media using LC-MS/MS
This protocol outlines a general procedure to determine the stability of this compound in a specific cell culture medium.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture medium of interest (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS), if applicable
-
Phosphate-Buffered Saline (PBS)
-
Acetonitrile (ACN) with 0.1% formic acid (Quenching Solution)
-
Sterile, low-protein-binding microcentrifuge tubes or 96-well plates
-
Calibrated pipettes and low-protein-binding tips
-
Humidified incubator (37°C, 5% CO₂)
-
Centrifuge
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) system
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Ensure complete dissolution.
-
Preparation of Working Solution: Dilute the stock solution in the pre-warmed (37°C) cell culture medium to the desired final concentration (e.g., 1 µM). The final DMSO concentration should be kept low (e.g., ≤ 0.1%).
-
Incubation:
-
For stability in media alone, dispense the working solution into sterile, low-protein-binding tubes or wells.
-
For stability in the presence of cells, seed the cells at the desired density and allow them to adhere overnight. The next day, replace the medium with the this compound working solution.
-
-
Sample Collection: At designated time points (e.g., 0, 2, 8, 24, 48, 72 hours), collect aliquots (e.g., 100 µL) of the media. The 0-hour time point should be collected immediately after the addition of the compound.
-
Sample Quenching and Protein Precipitation: Immediately add a 3-fold excess of cold quenching solution (ACN with 0.1% formic acid) to each aliquot to stop any potential degradation and precipitate proteins. Vortex thoroughly.
-
Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Sample Analysis: Carefully transfer the supernatant to a new set of tubes or a 96-well plate for LC-MS/MS analysis. Analyze the concentration of the parent this compound compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the concentration at the 0-hour time point.
Signaling Pathway and Experimental Workflow Diagrams
Mechanism of Action of this compound
Caption: Mechanism of this compound-induced DNMT1 degradation.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing this compound stability.
References
- 1. This compound targets DNMT1 for degradation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tecan.com [tecan.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Applications of GSK-3484862 in Cancer Research: A Detailed Guide for Scientists
Introduction
GSK-3484862 is a potent and selective non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme responsible for maintaining DNA methylation patterns following DNA replication.[1] Aberrant DNA methylation is a hallmark of cancer, leading to the silencing of tumor suppressor genes and genomic instability. This compound presents a promising therapeutic strategy by inducing the degradation of DNMT1, leading to passive DNA demethylation and the re-expression of silenced genes.[2] This document provides detailed application notes and experimental protocols for researchers utilizing this compound in cancer studies.
Mechanism of Action
This compound functions as a DNMT1-selective degrader.[3] It binds to the DNMT1-DNA complex, trapping the enzyme on the DNA.[4] This ternary complex is then recognized by the cellular machinery for protein degradation, specifically the ubiquitin-proteasome pathway, leading to the selective degradation of DNMT1.[5] In murine embryonic stem cells, this process has been shown to be dependent on the E3 ubiquitin ligase UHRF1.[5] The resulting depletion of DNMT1 protein leads to a progressive, passive loss of DNA methylation with each round of cell division.[2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and a general experimental workflow for its application in cancer cell lines.
Caption: Mechanism of action of this compound leading to DNMT1 degradation.
Caption: General experimental workflow for studying this compound in cancer cells.
Quantitative Data Summary
The following table summarizes the effects of this compound across different cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | Parameter | Concentration | Time | Result | Reference |
| MOLM13 | Acute Myeloid Leukemia | Cell Viability | 48 nM - 50 µM | 3 days | Dose-dependent decrease | [6] |
| THP1 | Acute Myeloid Leukemia | Cell Viability | 48 nM - 50 µM | 3 days | Dose-dependent decrease | [6] |
| A549 | Lung Cancer | DNMT1 Protein Level | 0.1 - 4 µM | 2 days | Dose-dependent decrease | [4] |
| NCI-H1299 | Lung Cancer | DNMT1 Protein Level | 0.1 - 4 µM | 2 days | Dose-dependent decrease | [4] |
| A549 | Lung Cancer | Global DNA Methylation | 1 µM | 2 days | Decrease plateaued after 2 days | [4] |
| Murine Embryonic Stem Cells | Not applicable | Global CpG Methylation | 1 µM | 6 days | Fell from ~70% to <18% | [7] |
| Various Cancer Cell Lines | Various | DNMT1 Protein Degradation | Not specified | Hours | Rapid depletion | [1] |
Experimental Protocols
1. Cell Culture and this compound Treatment
-
Cell Lines: A549 (lung carcinoma), NCI-H1299 (non-small cell lung cancer), MOLM13 (acute myeloid leukemia), THP1 (acute monocytic leukemia).
-
Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: Seed cells at an appropriate density and allow them to adhere overnight. The next day, replace the medium with fresh medium containing this compound or DMSO (vehicle control). Incubate for the desired duration (e.g., 24, 48, 72 hours).
2. Cell Viability Assay (MTS Assay)
-
Procedure:
-
Seed 5,000-10,000 cells per well in a 96-well plate and treat with this compound as described above.
-
At the end of the treatment period, add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
3. Western Blot for DNMT1
-
Procedure:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against DNMT1 (e.g., Cell Signaling Technology, #5032) overnight at 4°C.[8]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Use GAPDH or β-actin as a loading control.
-
4. Global DNA Methylation Assay (ELISA-based)
-
Procedure:
-
Isolate genomic DNA from treated and control cells using a DNA extraction kit.
-
Quantify the DNA concentration and purity.
-
Use a global DNA methylation ELISA kit according to the manufacturer's protocol. This typically involves binding a known amount of DNA to the wells, followed by incubation with an antibody specific for 5-methylcytosine (B146107) (5mC).
-
A secondary antibody conjugated to HRP and a colorimetric substrate are used for detection.
-
Measure the absorbance and calculate the percentage of 5mC relative to a standard curve.
-
5. RNA Extraction and RT-qPCR for Gene Expression
-
Procedure:
-
Isolate total RNA from treated and control cells using TRIzol reagent or a commercial kit.[8]
-
Perform DNase treatment to remove any contaminating genomic DNA.
-
Synthesize cDNA from 1 µg of RNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using gene-specific primers for tumor suppressor genes of interest and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression.
-
Concluding Remarks
This compound is a valuable tool for investigating the role of DNA methylation in cancer. Its high selectivity and mechanism of inducing DNMT1 degradation offer advantages over traditional nucleoside analog inhibitors.[1] The protocols and data presented here provide a foundation for researchers to explore the therapeutic potential of this compound in various cancer models. Further research may focus on combination therapies, as sensitizing cancer cells to other treatments by upregulating DNMT3B has been observed.[3]
References
- 1. academic.oup.com [academic.oup.com]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound, a DNMT1 degrader, promotes DNMT3B expression in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound targets DNMT1 for degradation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. This compound, a DNMT1 degrader, promotes DNMT3B expression in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK-3484862 in Murine Embryonic Stem Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-3484862 is a potent and selective, non-covalent inhibitor of DNA methyltransferase 1 (DNMT1).[1][2][3] Unlike traditional nucleoside analogs such as 5-azacytidine (B1684299) and decitabine, which exhibit significant cytotoxicity, this compound offers a compelling alternative for studying the effects of DNA demethylation with minimal off-target toxicity.[4][5][6] In murine embryonic stem cells (mESCs), which are characterized by high levels of DNA methylation but can tolerate its substantial loss, this compound has been shown to induce profound global demethylation.[4][5][6] This property makes it an invaluable tool for dissecting the role of DNA methylation in pluripotency, differentiation, and gene regulation in early development.
Recent studies have elucidated that this compound's mechanism of action involves targeting DNMT1 for proteasome-dependent degradation.[1][2][7][8][9] This leads to a rapid and significant reduction in global CpG methylation levels. In mESCs, this degradation is dependent on the accessory factor Uhrf1 and its E3 ubiquitin ligase activity.[1][7] The effects of this compound on DNMT1 depletion and DNA hypomethylation have been shown to be reversible upon removal of the compound.[1][7][8]
These application notes provide a comprehensive guide for the utilization of this compound in mESC research, complete with detailed protocols and quantitative data to facilitate experimental design and interpretation.
Data Presentation
Table 1: In Vitro Activity of this compound in Murine Embryonic Stem Cells
| Parameter | Cell Line | Concentration | Treatment Duration | Observed Effect | Reference |
| Cytotoxicity | Wild-type (WT) and Dnmt1/3a/3b triple knockout (TKO) mESCs | ≤ 10 µM | 14 days | Readily tolerated with minimal cytotoxicity. | [4][5][6] |
| Global CpG Methylation | Wild-type (WT) mESCs | 2 µM - 10 µM | 6 days | Reduction from ~70% to <18%. | [4][5][6] |
| Gene Upregulation | Wild-type (WT) mESCs | Not specified | 2 days | Upregulation of known DNA methylation targets (e.g., germline genes, GLN-family transposons). | [5] |
| DNMT1 Protein Level | Murine Embryonic Stem Cells (mESCs) | 0-10 µM | 4 days | Modest reduction in DNMT1 protein levels. | [3] |
| DNMT1 Depletion | Murine Embryonic Stem Cells (mESCs) | Not specified | Within hours | Rapid depletion of DNMT1 protein. | [1][7][8] |
Experimental Protocols
Protocol 1: General Culture of Murine Embryonic Stem Cells
This protocol outlines the standard procedure for maintaining pluripotent mESCs in culture, a prerequisite for any treatment with this compound.
Materials:
-
Murine embryonic stem cell line (e.g., E14, R1)
-
Complete mESC medium:
-
DMEM (high glucose)
-
15% Fetal Bovine Serum (FBS), ESC-qualified
-
1% Non-Essential Amino Acids (NEAA)
-
1% L-glutamine
-
0.1 mM 2-mercaptoethanol
-
1000 U/mL Leukemia Inhibitory Factor (LIF)
-
-
0.1% Gelatin solution
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
6-well tissue culture plates
Procedure:
-
Coat the surface of 6-well plates with 0.1% gelatin solution and incubate for at least 30 minutes at 37°C.
-
Aspirate the gelatin solution before seeding the cells.
-
Thaw and culture mESCs on the gelatin-coated plates in complete mESC medium.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells every 2-3 days, or when they reach 70-80% confluency, to maintain pluripotency.
-
For passaging, wash the cells with PBS, add trypsin-EDTA, and incubate for 3-5 minutes at 37°C.
-
Neutralize the trypsin with complete mESC medium and gently pipette to create a single-cell suspension.
-
Seed the cells onto freshly gelatin-coated plates at an appropriate density.
Protocol 2: Treatment of mESCs with this compound
This protocol details the steps for treating mESCs with this compound to induce DNA demethylation.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Complete mESC medium
-
mESCs cultured as described in Protocol 1
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving this compound powder in DMSO.
-
Ensure complete dissolution by vortexing.
-
Aliquot the stock solution into small volumes in sterile microcentrifuge tubes and store at -80°C to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Seed mESCs in gelatin-coated plates at a density that will allow for the desired treatment duration without overgrowth.
-
Allow the cells to adhere and resume proliferation for 24 hours.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete mESC medium from the stock solution. A typical concentration range for initial experiments is 1 µM to 10 µM.
-
Include a DMSO-only vehicle control at a concentration equivalent to the highest concentration of this compound used.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation and Medium Change:
-
Incubate the cells for the desired duration (e.g., 2 to 14 days).
-
For longer treatment periods, it is recommended to change the medium with freshly prepared inhibitor every 2-3 days.
-
-
Downstream Analysis:
-
At the end of the treatment period, harvest the cells for downstream analysis, such as DNA methylation analysis, gene expression analysis (qRT-PCR, RNA-seq), or protein analysis (Western blot).
-
Protocol 3: Analysis of Global DNA Methylation
This protocol provides a general workflow for assessing changes in global DNA methylation levels following this compound treatment.
Materials:
-
Genomic DNA isolation kit
-
Bisulfite conversion kit
-
PCR reagents for amplifying specific genomic regions or for whole-genome amplification
-
Sequencing platform (e.g., Sanger, Next-Generation Sequencing)
Procedure:
-
Genomic DNA Isolation:
-
Harvest mESCs treated with this compound and control cells.
-
Isolate genomic DNA using a commercial kit according to the manufacturer's instructions.
-
-
Bisulfite Conversion:
-
Perform bisulfite conversion of the isolated genomic DNA. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
-
Amplification and Sequencing:
-
For targeted analysis, amplify specific CpG-rich regions of interest using PCR with primers designed for bisulfite-converted DNA.
-
For global analysis, perform whole-genome bisulfite sequencing (WGBS).
-
Sequence the PCR products or the WGBS library.
-
-
Data Analysis:
-
Analyze the sequencing data to determine the methylation status of individual CpG sites.
-
Calculate the percentage of methylation for specific regions or across the entire genome to quantify the effect of this compound treatment.
-
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. "this compound Targets DNMT1 for Degradation in Cells" by Qin Chen, Bigang Liu et al. [digitalcommons.library.tmc.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. The DNMT1 inhibitor this compound mediates global demethylation in murine embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound targets DNMT1 for degradation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for GSK-3484862 Treatment for Effective Demethylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-3484862 is a potent and selective, non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1).[1][2] Unlike traditional cytidine (B196190) analogs, this compound does not get incorporated into DNA. Instead, it targets DNMT1 for proteasome-dependent degradation, leading to rapid and profound passive demethylation of the genome.[1][3][4] This mechanism of action offers the advantage of lower cytotoxicity compared to nucleoside analogs, making it a valuable tool for studying the functional consequences of DNA demethylation and a promising therapeutic candidate.[5][6] These application notes provide a comprehensive overview of the treatment durations and protocols required to achieve effective demethylation using this compound in various cell types.
Mechanism of Action
This compound operates by inducing the degradation of DNMT1, the enzyme responsible for maintaining DNA methylation patterns during cell division. By binding to the DNMT1-DNA complex, this compound triggers a conformational change that leads to the ubiquitination and subsequent degradation of DNMT1 by the proteasome.[3][4] This depletion of DNMT1 results in a passive loss of DNA methylation with each round of DNA replication.
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative data on the demethylating effects of this compound across different cell lines, treatment durations, and concentrations.
Table 1: Global Demethylation in Murine Embryonic Stem Cells (mESCs)
| Cell Line | Concentration (µM) | Treatment Duration | Global CpG Methylation Level | Reference |
| Wild-Type mESCs | 2 | 6 days | Dropped from ~70% to <18% | [7][8] |
| Wild-Type mESCs | 10 | 6 days | Dropped from ~70% to <18% | [7][8] |
| Wild-Type mESCs | 2 | 14 days | Dropped from ~70% to <18% | [7] |
| Wild-Type mESCs | 10 | 14 days | Dropped from ~70% to <18% | [7] |
Table 2: Demethylation in Cancer Cell Lines
| Cell Line | Concentration (µM) | Treatment Duration | Locus/Method | Demethylation Effect | Reference |
| A549 (Lung Cancer) | 2 | 12 hours | Pyrosequencing (CDX1, NKX2-6, RASSF1A, LINE-1) | Demethylation detectable | [9] |
| A549 (Lung Cancer) | 2 | 24-48 hours | Pyrosequencing | Minimal further changes after 24h | [9] |
| A549 (Lung Cancer) | Not specified | 48 hours | Mass Spectrometry | Global DNA methylation decreased by ~57% | [6] |
| NCI-H1299 (Lung Cancer) | 2 | 2 days | Mass Spectrometry | 5mC levels dropped to ~1.5% | [9] |
| NCI-H1299 (Lung Cancer) | 2 | 6 days | Mass Spectrometry | 5mC levels dropped to ~1.0% | [9] |
| Erythroid Progenitor Cells | Not specified (GSK-3842364*) | 5 days | Mass Spectrometry | Dramatic global demethylation | [7][8] |
*GSK-3842364 is a racemic mixture containing this compound.
Experimental Protocols
Protocol 1: General Cell Culture Treatment with this compound
This protocol provides a general workflow for treating adherent or suspension cells with this compound.
Materials:
-
Cultured cells in exponential growth phase
-
Complete cell culture medium
-
This compound (e.g., from MedChemExpress or ChemieTek)[7]
-
DMSO (vehicle control)
-
Sterile tissue culture plates or flasks
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells at a density that will prevent confluency during the planned treatment duration. For toxicity assays, an initial seeding of 30,000 cells in a 24-well plate can be used.[7]
-
Adherence: For adherent cells, allow them to attach and resume proliferation for 12-24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 10 µM).[8][9] Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the existing medium and replace it with the medium containing the appropriate concentrations of this compound or vehicle control. The medium should be refreshed every day for long-term treatments.[7]
-
Incubation: Incubate the cells for the desired duration. Effective demethylation has been observed from as early as 12 hours to 14 days, depending on the cell type and the desired extent of demethylation.[7][9]
-
Harvesting: After the treatment period, harvest the cells for downstream analyses such as DNA/RNA isolation, protein extraction, or cell viability assays.
Protocol 2: Assessment of Global DNA Demethylation by Mass Spectrometry
Materials:
-
Genomic DNA isolated from treated and control cells
-
DNA hydrolysis enzymes (e.g., DNA Degradase Plus, Zymo Research)
-
LC-MS/MS system
Procedure:
-
DNA Isolation: Isolate high-quality genomic DNA from this compound-treated and control cells using a standard DNA extraction kit.
-
DNA Hydrolysis: Digest the genomic DNA to single nucleosides using a cocktail of DNA hydrolysis enzymes according to the manufacturer's protocol.
-
LC-MS/MS Analysis: Analyze the digested nucleosides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of 5-methylcytosine (B146107) (5mC) and total cytosine.
-
Data Analysis: Calculate the percentage of 5mC by dividing the amount of 5mC by the total amount of cytosine and multiplying by 100.[9]
Protocol 3: Locus-Specific DNA Methylation Analysis by Bisulfite Pyrosequencing
Materials:
-
Genomic DNA
-
Bisulfite conversion kit (e.g., EZ DNA Methylation-Gold Kit, Zymo Research)[3]
-
PCR reagents
-
Primers specific for the genomic region of interest
-
Pyrosequencing instrument and reagents
Procedure:
-
Bisulfite Conversion: Treat genomic DNA with sodium bisulfite using a commercial kit. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[3]
-
PCR Amplification: Amplify the bisulfite-converted DNA using PCR with primers designed to be specific for the converted sequence of the target region.
-
Pyrosequencing: Perform pyrosequencing on the PCR products to quantify the percentage of methylation at specific CpG sites within the amplified region.[3][9]
-
Data Analysis: The pyrosequencing software will provide quantitative methylation data for each CpG site analyzed.
Protocol 4: Whole-Genome Bisulfite Sequencing (WGBS)
Materials:
-
Genomic DNA
-
Bisulfite conversion reagents
-
Next-generation sequencing (NGS) library preparation kit
-
NGS instrument
Procedure:
-
Library Preparation and Bisulfite Conversion: Prepare sequencing libraries from genomic DNA and perform bisulfite conversion.
-
Sequencing: Sequence the bisulfite-converted libraries on an NGS platform.
-
Data Analysis: Align the sequencing reads to a reference genome and analyze the methylation status of CpG sites across the entire genome. This provides a comprehensive view of global and locus-specific demethylation.[7][8]
Conclusion
This compound is a highly effective demethylating agent that induces significant DNA methylation loss with minimal cytotoxicity. The optimal treatment duration and concentration for achieving effective demethylation can vary depending on the cell type and the specific research question. For murine embryonic stem cells, treatment with 2-10 µM this compound for 6 to 14 days results in dramatic global demethylation.[7][8] In cancer cell lines, demethylation can be detected as early as 12 hours, with substantial effects observed after 2 to 6 days of treatment.[9] The protocols outlined in these application notes provide a framework for utilizing this compound to investigate the role of DNA methylation in various biological processes.
References
- 1. academic.oup.com [academic.oup.com]
- 2. "this compound Targets DNMT1 for Degradation in Cells" by Qin Chen, Bigang Liu et al. [digitalcommons.library.tmc.edu]
- 3. This compound targets DNMT1 for degradation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The DNMT1 inhibitor this compound mediates global demethylation in murine embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. The DNMT1 inhibitor this compound mediates global demethylation in murine embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols for In Vivo Administration of GSK-3484862
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of GSK-3484862, a selective, non-nucleoside inhibitor and degrader of DNA methyltransferase 1 (DNMT1). Due to the limited availability of a specific, published in vivo protocol for this compound, this document leverages detailed information from its closely related analog, GSK-3685032, to provide a robust starting point for preclinical research.
Introduction to this compound
This compound is a potent and selective inhibitor of DNMT1, the enzyme responsible for maintaining DNA methylation patterns during cell division.[1] By inducing the degradation of DNMT1, this compound leads to passive demethylation of the genome, which can reactivate the expression of silenced tumor suppressor genes and other therapeutic targets.[1] This mechanism of action makes it a promising candidate for epigenetic therapy in various cancers and other diseases. This compound is the purified R-enantiomer of GSK-3482364 and is part of a class of dicyanopyridine-containing, non-nucleoside DNMT1 inhibitors developed by GlaxoSmithKline.[2][3]
Signaling Pathway and Mechanism of Action
This compound and its analogs function by targeting DNMT1 for proteasome-dependent degradation. This leads to a rapid and significant reduction in DNMT1 protein levels, resulting in global DNA hypomethylation. This process is reversible upon withdrawal of the compound.[1]
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo pharmacokinetic parameters of this compound and its close analog, GSK-3685032.
Table 1: In Vitro Potency of GSK-3685032
| Parameter | Value | Cell Line | Notes |
| DNMT1 IC₅₀ | 0.036 ± 0.001 µM | Enzyme Assay | Highly selective over DNMT3A/3B (>2,500-fold).[4] |
| Median Growth IC₅₀ | 0.64 µM | Cancer Cell Lines | After 6 days of treatment. |
Table 2: In Vivo Pharmacokinetics of GSK-3685032 in Mice
| Parameter | Value | Route | Notes |
| Blood Half-life | >1.8 hours | Subcutaneous | Exhibited low clearance and a moderate volume of distribution.[5] |
| Exposure | Dose-proportional | Subcutaneous | From 1 to 45 mg/kg.[5] |
Experimental Protocols
Based on studies with the closely related compound GSK-3685032, the following protocol is recommended for in vivo administration in mouse models.[4][6]
Materials
-
This compound
-
Vehicle: 10% (w/v) Captisol® in sterile water
-
1 M Acetic Acid
-
Sterile water for injection
-
pH meter
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Appropriate mouse strain for the disease model (e.g., NOD/SCID for xenografts)
Formulation of Dosing Solution
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed.
-
Prepare a 10% (w/v) Captisol solution by dissolving Captisol powder in sterile water.
-
Weigh the appropriate amount of this compound and add it to the 10% Captisol solution.
-
Vortex or sonicate the mixture until the compound is fully dissolved.
-
Measure the pH of the solution.
-
Adjust the pH to between 4.5 and 5.0 using small additions of 1 M acetic acid.
-
Sterile filter the final solution through a 0.22 µm syringe filter into a sterile vial.
-
The prepared solution can be stored for up to one week at 4°C.[6]
Administration Protocol
The following protocol is based on the successful administration of GSK-3685032 in AML xenograft models.[4][6]
-
Animal Model : Female immunodeficient mice (e.g., CD-1 nude, NOD/SCID) are typically used for tumor xenograft studies.
-
Dosage Range : 1 mg/kg to 45 mg/kg.[6] A dose-response study is recommended to determine the optimal dose for a specific model. Doses of ≥30 mg/kg resulted in significant tumor regression in AML models.[6]
-
Administration Route : Subcutaneous (SC) injection is the recommended route.
-
Dosing Schedule : Twice daily (BID) administration has been shown to be effective for maintaining target engagement.[4][5]
-
Treatment Duration : Continuous dosing for 28 days was well-tolerated and effective in preclinical models.[6]
Experimental Workflow
Alternative Administration Route
It is noteworthy that the racemic mixture containing this compound, known as GSK-3482364, was well-tolerated with oral administration in a transgenic mouse model of sickle cell disease.[2][3] While a specific oral formulation protocol is not detailed in the available literature, this suggests that oral delivery may be a viable alternative and warrants investigation.
Monitoring and Endpoints
-
Tolerability : Monitor animal body weight, behavior, and grooming daily. Doses up to 45 mg/kg of the analog GSK-3685032 administered twice daily were well-tolerated for at least four weeks.[4]
-
Efficacy : In tumor models, measure tumor volume with calipers 2-3 times per week.
-
Pharmacodynamics (PD) : To confirm target engagement, tissues of interest (e.g., tumor, bone marrow) can be collected at various time points to assess DNMT1 protein levels (by Western blot or immunohistochemistry) and global or gene-specific DNA methylation (by pyrosequencing, whole-genome bisulfite sequencing, or similar methods).
-
Pharmacokinetics (PK) : Blood samples can be collected at timed intervals after dosing to determine the concentration of this compound using an appropriate bioanalytical method (e.g., LC-MS/MS).
Conclusion
The provided protocols, derived from extensive studies on the closely related DNMT1 inhibitor GSK-3685032, offer a validated starting point for conducting in vivo research with this compound. The subcutaneous administration of a Captisol-based formulation has been shown to be well-tolerated and effective, leading to significant anti-tumor activity in preclinical models. Researchers should optimize the dose and schedule for their specific model and experimental objectives. The potential for oral bioavailability, as suggested by studies with its racemic mixture, presents an additional avenue for future investigation.
References
- 1. In Vivo HSC Gene Therapy Using a Bi-modular HDAd5/35++ Vector Cures Sickle Cell Disease in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound targets DNMT1 for degradation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for GSK-3484862 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-3484862 is a first-in-class, potent, and selective non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1).[1][2] DNMT1 is the key enzyme responsible for maintaining DNA methylation patterns during cell division, a process often dysregulated in cancer.[3][4] this compound exhibits a dual mechanism of action: it not only inhibits the catalytic activity of DNMT1 but also targets it for proteasome-dependent degradation.[3][5][6][7] This leads to rapid and global DNA hypomethylation, the reactivation of silenced tumor suppressor genes, and subsequent anti-proliferative effects in responsive cancer cell lines.[1][5][8] These application notes provide data on responsive cell lines and detailed protocols for assessing the cellular effects of this compound.
Mechanism of Action
This compound is a dicyanopyridine-containing compound that binds to the DNMT1-DNA complex, displacing the enzyme's active-site loop and preventing methylation.[5] Uniquely, this interaction also triggers the degradation of the DNMT1 protein via the ubiquitin-proteasome pathway, without affecting DNMT1 mRNA levels.[3][5][6][7] The resulting loss of DNMT1 leads to passive demethylation of the genome as cells replicate, causing a significant reduction in global 5-methylcytosine (B146107) (5mC) levels.[8][9] This epigenetic reprogramming can induce the expression of previously silenced genes, including tumor suppressors, and promote cellular differentiation or apoptosis.[1]
Data Presentation: In Vitro and Cellular Activity
This compound demonstrates potent enzymatic inhibition of DNMT1 and effectively induces hypomethylation and cellular responses in a variety of cancer cell lines.
Table 1: In Vitro Enzymatic Activity of this compound
| Target | Inhibitor | IC50 (µM) | Notes |
| DNMT1 | This compound | 0.23 ± 0.02 | Selective against DNMT3A and DNMT3B.[1] |
| DNMT1 | GSK-3842364 | 0.4 | Racemic mixture containing this compound.[9][10] |
Table 2: Cellular Response to this compound Treatment in Various Cell Lines
| Cell Line | Cancer Type / Origin | Treatment (Concentration, Duration) | Observed Effects |
| MV4-11 | Acute Myeloid Leukemia | 1,000 nM, 4 days | Significant changes in gene expression.[1] |
| A549 | Lung Adenocarcinoma | 2-4 µM, 24 hours | Drastic reduction in DNMT1 protein levels.[11] |
| NCI-H1299 | Lung Cancer | 0.1–4 µM | Upregulation of DNMT3B expression.[12] |
| HCT-116 | Colorectal Cancer | Not specified | Dose-dependent relationship between promoter methylation and gene expression.[1] |
| Murine ESCs | Murine Embryonic Stem Cells | 1-10 µM, 6 days | Global CpG methylation dropped from ~70% to <18%.[9][10] |
| C3H/10T1/2 | Mouse Embryonic Fibroblast | 200-2,000 nM, 72 hours | Induced myotube and adipocyte formation.[1] |
Experimental Protocols
The following protocols provide a framework for assessing the cellular response to this compound.
References
- 1. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. "this compound Targets DNMT1 for Degradation in Cells" by Qin Chen, Bigang Liu et al. [digitalcommons.library.tmc.edu]
- 5. This compound targets DNMT1 for degradation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. biorxiv.org [biorxiv.org]
- 9. The DNMT1 inhibitor this compound mediates global demethylation in murine embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 12. This compound, a DNMT1 degrader, promotes DNMT3B expression in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting GSK-3484862 precipitation in media
Welcome to the technical support center for GSK-3484862. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly the challenge of precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, non-covalent inhibitor of DNA methyltransferase 1 (DNMT1).[1][2] It functions by inducing the degradation of the DNMT1 protein, which leads to global DNA hypomethylation.[3][4][5] This mechanism is distinct from traditional active-site inhibitors.[3] this compound has shown efficacy in acute myeloid leukemia and is noted for its low cellular toxicity compared to nucleoside analogs like decitabine.[2][4][6]
Q2: I'm observing precipitation after adding this compound to my cell culture media. Why is this happening?
A2: this compound has low aqueous solubility and is practically insoluble in water and ethanol.[2][7] Precipitation in aqueous-based cell culture media is a common issue and typically occurs when a concentrated stock solution (usually in DMSO) is diluted into the media, causing the compound to crash out of solution. This has been specifically observed at concentrations of 20 µM and higher.[8][9]
Q3: What are the negative consequences of this compound precipitation in my experiments?
A3: The precipitation of this compound can significantly impact your experimental results and their reproducibility. The key consequences include:
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Inaccurate Dosing: The actual concentration of the soluble, active compound will be lower than intended, leading to unreliable data.[7]
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Cellular Toxicity: The particulate matter from the precipitate can be cytotoxic to your cells.[7]
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Confounding Results: The precipitate might interact non-specifically with cellular components, leading to off-target effects and misinterpretation of your findings.[7]
Q4: What is the recommended solvent for preparing this compound stock solutions?
A4: The recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2][10] It is advisable to use fresh, anhydrous DMSO to avoid moisture that can reduce the solubility and stability of the compound.[2]
Q5: At what concentration should I prepare my this compound stock solution?
A5: Preparing a high-concentration stock solution in DMSO is recommended. Solubility in DMSO has been reported to be at least 20.83 mg/mL (57.00 mM) and as high as 24 mg/mL (65.67 mM).[2][10] A stock concentration of 10 mM is commonly used.
Q6: How can I improve the dissolution of this compound in DMSO?
A6: To aid dissolution, especially for higher concentrations, ultrasonication of the DMSO stock solution is recommended.[8][9][10] One protocol suggests sonicating for six minutes in an ultrasonic water bath.[8][9]
Q7: What is the maximum recommended working concentration of this compound in cell culture to avoid precipitation?
A7: Based on experimental evidence, it is recommended to use a final concentration of 10 µM or below in your cell culture media to avoid precipitation.[8][9] Substantial precipitation has been observed at concentrations of 20 µM and above.[8][9]
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to preparing and using this compound to minimize precipitation in your cell culture experiments.
Issue: Precipitate forms immediately upon adding this compound to the media.
Cause: This is likely due to the low aqueous solubility of this compound and improper dilution technique.
Solution:
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Prepare a High-Concentration Stock in DMSO: Ensure your stock solution is fully dissolved in fresh, anhydrous DMSO. Use ultrasonication if necessary.
-
Perform Serial Dilutions in DMSO: Do not dilute the high-concentration stock directly into your aqueous media. Instead, perform serial dilutions in DMSO first to get closer to your final desired concentration.
-
Gradual Addition and Mixing: When adding the final DMSO-diluted this compound to your media, add it dropwise while gently vortexing or swirling the media. This helps to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation.
-
Pre-warm Media: Using pre-warmed media (37°C) can sometimes improve solubility.
Issue: The media becomes cloudy over time after adding this compound.
Cause: This could be due to the compound slowly coming out of solution, or potential interactions with media components, especially at higher concentrations or with prolonged incubation.
Solution:
-
Reduce Final Concentration: The most effective solution is to lower the final working concentration of this compound to 10 µM or less.[8][9]
-
Minimize Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture media as low as possible, ideally below 0.5%, and always include a vehicle control (media with the same percentage of DMSO) in your experiments.
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Consider Serum Interactions: Components in fetal bovine serum (FBS) can sometimes interact with small molecules. Try preparing the this compound-containing media in a serum-free basal medium first, and then add the serum.[7]
Data Presentation
| Property | Value | Source |
| Molecular Weight | 365.45 g/mol | [10] |
| Solubility in DMSO | 20.83 mg/mL (57.00 mM) | [10] |
| 24 mg/mL (65.67 mM) | [2] | |
| Solubility in Water | Insoluble | [2] |
| Solubility in Ethanol | Insoluble | [2] |
| Recommended Max Working Concentration | ≤ 10 µM | [8][9] |
| Observed Precipitation Concentration | ≥ 20 µM | [8][9] |
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
-
Reconstitution of Lyophilized Powder:
-
Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
To aid dissolution, vortex the solution and then sonicate in a water bath for at least 6 minutes.[8][9] Visually inspect to ensure there are no visible particles.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C. A product data sheet suggests storage at -80°C for up to 1 year and at -20°C for up to 6 months.[11]
-
-
Preparation of Working Solution:
-
Thaw a single aliquot of the stock solution.
-
Perform any necessary intermediate dilutions in fresh DMSO.
-
Pre-warm your cell culture medium to 37°C.
-
Slowly add the final diluted DMSO stock solution to the pre-warmed medium while gently swirling. Ensure the final DMSO concentration in the media is below 0.5%.
-
Visually inspect the medium for any signs of precipitation before adding it to your cells.
-
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound targets DNMT1 for degradation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. "this compound Targets DNMT1 for Degradation in Cells" by Qin Chen, Bigang Liu et al. [digitalcommons.library.tmc.edu]
- 6. This compound, a DNMT1 degrader, promotes DNMT3B expression in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. The DNMT1 inhibitor this compound mediates global demethylation in murine embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
Optimizing GSK-3484862 concentration to minimize toxicity
Welcome to the technical support center for GSK-3484862. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound while minimizing potential toxicity. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, non-nucleoside inhibitor of DNA Methyltransferase 1 (DNMT1).[1][2][3][4] Unlike traditional cytidine (B196190) analogs, it induces rapid, proteasome-dependent degradation of the DNMT1 protein, leading to global DNA hypomethylation.[1][2][3][4] This mechanism of action is reversible upon removal of the compound.[1][2][3]
Q2: What are the key advantages of this compound over other DNMT inhibitors?
A2: this compound offers several advantages, most notably its lower cellular toxicity compared to nucleoside analogs like 5-azacytidine (B1684299) and decitabine.[1][2][3][5][6][7] Its high selectivity for DNMT1 over other methyltransferases, including DNMT3A and DNMT3B, makes it a valuable tool for specifically studying the effects of DNMT1 inhibition.[3]
Q3: What is the recommended concentration range for this compound in cell culture experiments?
A3: The optimal concentration of this compound is cell-type dependent. For murine embryonic stem cells (mESCs), concentrations up to 10 µM are well-tolerated for as long as 14 days.[5][6] In some cancer cell lines, such as A549, significant DNMT1 degradation can be observed at concentrations as low as 80 nM.[8] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q4: How quickly can I expect to see an effect on DNMT1 levels and DNA methylation?
A4: Depletion of DNMT1 protein is rapid, occurring within hours of treatment with an effective concentration of this compound.[1][2][3][4] A significant loss of global DNA methylation can be observed within two days of treatment.[4]
Q5: Is the effect of this compound reversible?
A5: Yes, the effects of this compound on both DNMT1 protein levels and DNA methylation are reversible.[1][2][3][9] Upon removal of the compound from the culture medium, DNMT1 protein levels can recover within a day, with DNA methylation levels gradually being restored over several days.[9]
Troubleshooting Guides
Problem 1: High levels of cell death or unexpected toxicity.
-
Question: I am observing significant cytotoxicity in my experiments with this compound, even at concentrations reported to be non-toxic. What could be the cause?
-
Answer:
-
Concentration Optimization: The optimal, non-toxic concentration of this compound is highly dependent on the cell line. While some cell types, like mESCs, are tolerant to concentrations up to 10 µM, other somatic or cancer cells may be more sensitive.[5][6] It is recommended to perform a dose-response curve to determine the IC50 and optimal working concentration for your specific cell line.
-
Compound Solubility: this compound can precipitate in culture media at concentrations of 20 µM or higher.[5][6] Ensure the compound is fully dissolved in DMSO before adding it to the medium and visually inspect for any precipitation.
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Off-Target Effects: While highly selective for DNMT1, off-target effects, although minimal, cannot be entirely ruled out at high concentrations. Consider using the lowest effective concentration that achieves the desired level of DNMT1 degradation.
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Cell Line Sensitivity: Different cell lines have varying dependencies on DNA methylation for survival. Cells that are more reliant on DNMT1 activity may exhibit toxicity at lower concentrations.
-
Problem 2: Inconsistent or no effect on DNMT1 degradation or DNA methylation.
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Question: I am not observing the expected decrease in DNMT1 protein levels or changes in DNA methylation after treating my cells with this compound. What should I check?
-
Answer:
-
Compound Potency and Handling: Ensure the this compound compound is of high quality and has been stored correctly. Repeated freeze-thaw cycles should be avoided.
-
Treatment Duration and Concentration: DNMT1 degradation is time and concentration-dependent. Verify that you are using an appropriate concentration for your cell line and that the treatment duration is sufficient. For some cell lines, effects on DNMT1 protein can be seen within hours, while significant changes in DNA methylation may take a couple of days.[1][2][3][4]
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Experimental Readout: Confirm that your detection methods are sensitive enough. For Western blotting, ensure your antibody is specific and sensitive for DNMT1. For DNA methylation analysis, use a reliable method like whole-genome bisulfite sequencing or pyrosequencing of specific loci.
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Cellular Context: In some cell lines, compensatory mechanisms may be at play. For instance, an upregulation of DNMT3B has been observed in some lung cancer cell lines following this compound treatment, which could potentially influence the overall methylation landscape.[10][11][12][13]
-
Data Presentation
Table 1: Summary of this compound Concentration Effects in Murine Embryonic Stem Cells (mESCs)
| Concentration | Observation (after 6-14 days of treatment) | Reference |
| ≤ 10 µM | Well-tolerated, no significant cell death | [5][6] |
| 20 µM | Substantial precipitation of the drug in media | [5][6] |
| 200 µM | Noticeable cell mortality | [5][6] |
Table 2: Effective Concentrations for DNMT1 Degradation in A549 Cells
| Concentration | DNMT1 Protein Level | Reference |
| 3.2 nM | No significant change | [8] |
| 16 nM | No significant change | [8] |
| 80 nM | Significant reduction | [8] |
| 0.02 - 2.0 µM | Concentration-dependent depletion | [13] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration and Cytotoxicity of this compound
This protocol is adapted from studies on murine embryonic stem cells.[5][6]
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Cell Seeding: Seed cells at a low density in a multi-well plate (e.g., 24-well plate).
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Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations to be tested (e.g., from pM to µM).
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Treatment: 24 hours after seeding, replace the medium with fresh medium containing the different concentrations of this compound. Include a DMSO-only vehicle control.
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Incubation and Monitoring: Culture the cells for the desired duration (e.g., 6 days), refreshing the medium with the compound daily. Monitor cell morphology daily using a microscope.
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Cell Viability Assessment: After the treatment period, dissociate the cells and count them using a cell counter to determine cell numbers for each concentration.
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Data Analysis: Plot cell viability against the log of the this compound concentration to determine the IC50 and the optimal non-toxic concentration range.
Protocol 2: Western Blot Analysis of DNMT1 Protein Levels
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Cell Lysis: After treating cells with this compound for the desired time, wash the cells with PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a Bradford assay or a similar method.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
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Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against DNMT1 overnight at 4°C.
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Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting guide for high toxicity.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound targets DNMT1 for degradation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound targets DNMT1 for degradation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. The DNMT1 inhibitor this compound mediates global demethylation in murine embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The DNMT1 inhibitor this compound mediates global demethylation in murine embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 9. academic.oup.com [academic.oup.com]
- 10. This compound, a DNMT1 degrader, promotes DNMT3B expression in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 12. academic.oup.com [academic.oup.com]
- 13. This compound, a DNMT1 degrader, promotes DNMT3B expression in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Off-target effects of GSK-3484862 in research
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of GSK-3484862. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
A1: this compound is a highly selective inhibitor of DNA methyltransferase 1 (DNMT1).[1][2] It has been profiled against a large panel of over 300 protein kinases and 30 other methyltransferases, demonstrating remarkable specificity for DNMT1.[1][2] However, an important indirect effect observed in some cancer cell lines is the upregulation of DNMT3B expression following treatment with this compound.[3]
Q2: How does this compound treatment lead to the upregulation of DNMT3B?
A2: The upregulation of DNMT3B is not a direct off-target binding effect. Instead, it is considered a downstream consequence of DNMT1 inhibition and subsequent DNA hypomethylation.[3] Treatment with this compound can lead to the demethylation of regulatory elements, such as enhancers, of the DNMT3B gene. This epigenetic modification can, in turn, lead to increased transcription and protein expression of DNMT3B.[3]
Q3: My cells are showing resistance to this compound. Could this be related to off-target effects?
A3: While this compound has high selectivity, the upregulation of DNMT3B could potentially contribute to compensatory mechanisms that might influence the overall cellular response.[3] Increased levels of the de novo methyltransferase DNMT3B could counteract the effects of DNMT1 inhibition to some extent. Investigating the expression levels of DNMT3B in your resistant cell population would be a prudent step.
Q4: I am observing unexpected phenotypes in my experiment. How can I determine if they are due to off-target effects of this compound?
A4: Given the high selectivity of this compound, it is more likely that unexpected phenotypes are a result of the profound downstream consequences of DNMT1 inhibition and global hypomethylation, rather than direct off-target binding. To investigate further, consider the following:
-
Rescue experiments: If possible, re-expressing a drug-resistant form of DNMT1 could help determine if the phenotype is on-target.
-
Transcriptomic/Proteomic analysis: Compare global gene and protein expression changes in treated versus untreated cells to identify pathways affected by DNA hypomethylation.
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Use of a secondary, structurally distinct DNMT1 inhibitor: If a similar phenotype is observed with a different selective DNMT1 inhibitor, it is more likely to be an on-target effect.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected increase in DNMT3B protein levels upon this compound treatment. | This is a known indirect effect of this compound. The inhibition of DNMT1 leads to hypomethylation of the DNMT3B gene's regulatory elements, causing its upregulation.[3] | - Confirm the increase in DNMT3B protein and mRNA levels using Western blot and qRT-PCR, respectively.- Analyze the methylation status of the DNMT3B promoter and enhancer regions. |
| Variability in the extent of global demethylation. | - Cell line-specific differences in the machinery for DNA methylation and demethylation.- Suboptimal concentration or duration of this compound treatment. | - Titrate this compound to determine the optimal concentration for your cell line.- Perform a time-course experiment to establish the kinetics of demethylation.- Ensure consistent cell culture conditions. |
| Observed phenotype does not correlate with the level of DNMT1 degradation. | The biological consequences of DNMT1 inhibition are complex and may not have a linear relationship with the extent of protein degradation. Downstream effects of hypomethylation on gene expression can be cell-type specific. | - Perform functional assays relevant to the observed phenotype at multiple time points.- Analyze the expression of key genes known to be regulated by DNA methylation in your system. |
Quantitative Data Summary
Table 1: Selectivity Profile of this compound
| Target | Activity/Selectivity | Reference |
| DNMT1 | Selective inhibitor and degrader | [1][2] |
| DNMT3A/3B | Low to no activity | [1][2] |
| >300 Protein Kinases | No significant inhibition | [1][2] |
| 30 other Methyltransferases | No significant inhibition | [1][2] |
Experimental Protocols
Protocol 1: Western Blot for DNMT1 and DNMT3B
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Cell Lysis: Treat cells with the desired concentration of this compound for the specified duration. Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE: Load equal amounts of protein onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against DNMT1 and DNMT3B (and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for DNMT3B mRNA
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RNA Extraction: Treat cells with this compound. Isolate total RNA using a commercial kit.
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cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
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qRT-PCR: Perform qRT-PCR using primers specific for DNMT3B and a reference gene (e.g., GAPDH). Use a SYBR Green-based master mix.
-
Data Analysis: Calculate the relative expression of DNMT3B using the ΔΔCt method.
Visualizations
References
Technical Support Center: Overcoming Resistance to GSK-3484862 Treatment in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the DNMT1 inhibitor, GSK-3484862.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a non-nucleoside, selective inhibitor of DNA methyltransferase 1 (DNMT1).[1][2][3][4][5] It functions by targeting DNMT1 for proteasome-dependent degradation, leading to a rapid and significant reduction in DNMT1 protein levels within hours of treatment.[1][2][3][4] This depletion of DNMT1 results in global DNA hypomethylation.[1][2][3][4] Notably, this process occurs without a discernible decrease in DNMT1 mRNA levels.[1][2][3] In murine embryonic stem cells (mESCs), the degradation of Dnmt1 induced by this compound is dependent on the presence of Uhrf1, an accessory factor with E3 ubiquitin ligase activity.[1][2][3][4]
Q2: What is a common mechanism of acquired resistance to this compound?
A primary mechanism of acquired resistance to this compound is the upregulation of the de novo DNA methyltransferase, DNMT3B.[6][7][8] Treatment with this compound can lead to hypomethylation of regulatory elements in the DNMT3B gene, resulting in its increased expression.[6][7] This compensatory upregulation of DNMT3B can counteract the effects of DNMT1 depletion, leading to reduced efficacy of this compound.[6][7]
Q3: What is the recommended concentration range for this compound in cell culture?
The optimal concentration of this compound can vary depending on the cell line and experimental duration. However, concentrations in the range of 0.1 µM to 10 µM have been shown to be effective in various cancer cell lines and murine embryonic stem cells.[6][9][10][11] For example, treatment of A549 and NCI-H1299 lung cancer cell lines with 0.1–4 μM of this compound resulted in a significant increase in DNMT3B expression and a rapid depletion of DNMT1 protein.[6][8] In murine embryonic stem cells, concentrations up to 10 µM were well-tolerated for up to 14 days of culture.[10][11] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: Is the effect of this compound reversible?
Yes, the effects of this compound on DNMT1 depletion and DNA hypomethylation have been shown to be reversible. Upon removal of the compound, DNMT1 protein levels can be fully recovered.[2][3][4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No significant degradation of DNMT1 observed after treatment. | 1. Suboptimal concentration of this compound: The concentration may be too low for the specific cell line. 2. Short treatment duration: DNMT1 degradation is time-dependent. 3. Issues with this compound stock solution: Improper storage or degradation of the compound. 4. Cell line-specific factors: Some cell lines may be inherently less sensitive. 5. Technical issues with Western blotting: Suboptimal antibody, lysis buffer, or transfer conditions. | 1. Perform a dose-response experiment: Test a range of concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal dose for your cell line. 2. Perform a time-course experiment: Assess DNMT1 protein levels at different time points (e.g., 6, 12, 24, 48 hours) post-treatment.[2] 3. Prepare a fresh stock solution of this compound: Ensure proper storage conditions as per the manufacturer's instructions. 4. Verify the sensitivity of your cell line: Compare your results with published data for the same or similar cell lines. If your cell line is known to be resistant, consider alternative approaches. 5. Optimize your Western blot protocol: Use a validated DNMT1 antibody and ensure complete cell lysis and efficient protein transfer. Include a positive control (e.g., a cell line known to be sensitive to this compound). |
| Cells show initial sensitivity to this compound but then resume proliferation. | 1. Development of acquired resistance: Upregulation of DNMT3B is a known resistance mechanism.[6][7] 2. Selection of a resistant subpopulation: A small number of pre-existing resistant cells may have a growth advantage. | 1. Investigate DNMT3B expression: Use Western blotting or qRT-PCR to determine if DNMT3B levels are elevated in the resistant cells. 2. Consider combination therapy: Combine this compound with a DNMT3A/3B inhibitor to overcome resistance.[6][7] 3. Perform a dose-escalation study: Gradually increasing the concentration of this compound may help to overcome resistance in some cases. |
| High levels of cytotoxicity observed even at low concentrations. | 1. Cell line is highly sensitive: Some cell lines may be particularly vulnerable to DNMT1 inhibition. 2. Off-target effects: Although selective, off-target effects can occur at higher concentrations. 3. Compound precipitation: High concentrations of this compound can precipitate in culture media.[10] | 1. Lower the concentration of this compound: Determine the IC50 for your cell line and use concentrations at or below this value for mechanistic studies. 2. Reduce treatment duration: A shorter exposure time may be sufficient to achieve DNMT1 degradation with less toxicity. 3. Ensure complete dissolution of the compound: Visually inspect the media for any signs of precipitation after adding this compound. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Differences in cell density, passage number, or media components. 2. Inconsistent preparation of this compound: Variations in the final concentration of the working solution. 3. Technical variability in assays: Inconsistent timing of treatments or assay readouts. | 1. Standardize cell culture protocols: Use cells within a consistent passage number range and maintain a consistent seeding density. 2. Prepare fresh dilutions of this compound for each experiment: Use a calibrated pipette to ensure accurate concentrations. 3. Maintain consistent timing: Adhere strictly to the planned treatment and assay timelines for all experiments. |
Quantitative Data Summary
Table 1: Effect of this compound on DNMT1 Levels and Cell Viability in Various Cancer Cell Lines
| Cell Line | Cancer Type | Concentration (µM) | Treatment Duration | Effect on DNMT1 Protein | Effect on Cell Viability | Reference |
| A549 | Lung Cancer | 4 | 24 hours | Severe depletion | - | [2] |
| U2OS | Sarcoma | 4 | 24 hours | Severe depletion | - | [2] |
| MCF7 | Breast Cancer | 4 | 24 hours | Severe depletion | - | [2] |
| PC3 | Prostate Cancer | 4 | 24 hours | Severe depletion | - | [2] |
| MOLM13 | Acute Myeloid Leukemia | 0.048 - 50 | 3 days | Decreased | No obvious effect | [12] |
| THP1 | Acute Myeloid Leukemia | 0.048 - 50 | 3 days | Decreased | No obvious effect | [12] |
| NCI-H1299 (DNMT3B WT) | Lung Cancer | 0.4 | - | - | Moderate inhibition | [13] |
| NCI-H1299 (DNMT3B KO) | Lung Cancer | 0.4 | - | - | Significantly enhanced inhibition | [13] |
Experimental Protocols
Cell Culture and this compound Treatment
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Cell Lines: A549 (lung carcinoma), NCI-H1299 (lung carcinoma), and other relevant cancer cell lines.
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Culture Media: Use the recommended medium for each cell line (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
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Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
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This compound Preparation: Prepare a stock solution of this compound in DMSO. For experiments, dilute the stock solution in culture medium to the desired final concentration. A final DMSO concentration of 0.1% or less is recommended.
-
Treatment Protocol:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.
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The following day, replace the medium with fresh medium containing either DMSO (vehicle control) or the desired concentration of this compound.
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For long-term experiments, replace the medium with fresh medium containing the compound every 2-3 days.[6]
-
Western Blotting for DNMT1 and DNMT3B
-
Cell Lysis:
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After treatment, wash cells with ice-cold PBS.
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Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
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Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against DNMT1 and DNMT3B overnight at 4°C. Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (MTT or similar)
-
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound or DMSO as a control.
-
After the desired treatment period (e.g., 72 hours), add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control. Plot the results to determine the IC50 value.
DNA Methylation Analysis by Pyrosequencing
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from treated and control cells using a DNA extraction kit.
-
Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite using a commercial kit. This step converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[14][15][16][17]
-
PCR Amplification:
-
Pyrosequencing Reaction:
-
Data Analysis: The pyrosequencing software will quantify the percentage of methylation at each CpG site within the sequenced region.[15][16]
Visualizations
Caption: Mechanism of action of this compound leading to DNMT1 degradation.
Caption: Compensatory upregulation of DNMT3B as a resistance mechanism.
Caption: Workflow for investigating and overcoming this compound resistance.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound targets DNMT1 for degradation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound targets DNMT1 for degradation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA Methylation Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound, a DNMT1 degrader, promotes DNMT3B expression in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a DNMT1 degrader, promotes DNMT3B expression in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. biorxiv.org [biorxiv.org]
- 11. The DNMT1 inhibitor this compound mediates global demethylation in murine embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 14. elearning.unite.it [elearning.unite.it]
- 15. DNA Methylation Analysis Using Bisulfite Pyrosequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analysis of DNA Methylation by Pyrosequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysing DNA Methylation Using Bisulphite Pyrosequencing | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: GSK-3484862 Efficacy Assessment
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the efficacy of GSK-3484862 treatment. It includes troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a non-nucleoside, selective inhibitor of DNA methyltransferase 1 (DNMT1).[1][2][3] It functions by targeting DNMT1 for proteasome-dependent degradation, leading to a rapid reduction in DNMT1 protein levels without affecting its mRNA levels.[1][2][3][4] This degradation results in global DNA hypomethylation.[1][2][3] In murine embryonic stem cells (mESCs), this process has been shown to be dependent on the accessory factor Uhrf1 and its E3 ubiquitin ligase activity.[1][2]
Q2: What is a typical effective concentration range for this compound in cell culture experiments?
A2: The effective concentration of this compound can vary depending on the cell line. For instance, in A549 lung cancer cells, significant reduction in DNMT1 protein levels was observed at concentrations of 80 nM and higher.[1] In murine embryonic stem cells (mESCs), concentrations as low as 0.1 µM have shown severe depletion of Dnmt1.[1] Long-term treatments (up to 14 days) in mESCs have been well-tolerated at concentrations of 2 µM and 10 µM.[5][6] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q3: How quickly can I expect to see an effect on DNMT1 protein levels and DNA methylation?
A3: Depletion of DNMT1 protein is rapid, with detectable reductions occurring within hours of treatment.[1][2][3] In A549 cells treated with 80 nM of this compound, DNMT1 was detectably reduced at 12 hours and severely diminished at 24 and 48 hours.[1] Global DNA hypomethylation follows the depletion of DNMT1. In mESCs, a dramatic loss of DNA methylation was observed after 6 days of treatment.[5][6][7][8]
Q4: Is the effect of this compound reversible?
A4: Yes, the depletion of Dnmt1 and subsequent DNA hypomethylation induced by this compound have been shown to be reversible upon removal of the compound.[1][2]
Q5: Does this compound have off-target effects?
A5: this compound is a selective inhibitor of DNMT1 and has shown no inhibition of DNMT3A and DNMT3B at concentrations up to 50 µM.[9] However, prolonged treatment may lead to indirect effects. For example, in some lung cancer cell lines, treatment with this compound has been observed to upregulate DNMT3B expression.[10][11]
Troubleshooting Guides
Problem 1: No significant decrease in DNMT1 protein levels is observed after this compound treatment.
-
Possible Cause 1: Suboptimal concentration.
-
Possible Cause 2: Insufficient treatment duration.
-
Solution: Increase the treatment duration. While initial effects can be seen within 12-24 hours, more significant depletion may require 48 hours or longer.[1]
-
-
Possible Cause 3: Compound instability.
-
Solution: Ensure proper storage and handling of the this compound compound. Prepare fresh solutions for each experiment.
-
-
Possible Cause 4: Cell line resistance.
-
Solution: Some cell lines may be less sensitive to this compound. Consider comparing its effect to a positive control like decitabine (B1684300). In some cell types, this compound has been shown to be more effective than decitabine in inducing Dnmt1 depletion.[1]
-
Problem 2: High cellular toxicity or cell death is observed.
-
Possible Cause 1: Excessive concentration.
-
Possible Cause 2: Cell line sensitivity.
-
Solution: Murine embryonic stem cells are known to be relatively insensitive to DNA methylation loss and can tolerate higher concentrations.[1][5][6] Cancer cell lines may exhibit greater variability in their sensitivity. Perform a viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration for your specific cell line.
-
-
Possible Cause 3: Confounding factors with other treatments.
-
Solution: If using this compound in combination with other drugs, consider potential synergistic toxicities and adjust concentrations accordingly.
-
Problem 3: Inconsistent results in DNA methylation analysis.
-
Possible Cause 1: Insufficient treatment duration for methylation changes.
-
Possible Cause 2: Choice of methylation analysis method.
-
Possible Cause 3: Reversibility of the effect.
Quantitative Data Summary
Table 1: Effective Concentrations of this compound in Different Cell Lines
| Cell Line | Effective Concentration | Observed Effect | Reference |
| A549 (human lung cancer) | 80 nM | Significant reduction in DNMT1 protein levels | [1] |
| mESCs (murine embryonic stem cells) | 0.1 µM | Severe depletion of Dnmt1 protein | [1] |
| mESCs | 2 µM and 10 µM | Well-tolerated for long-term (14-day) treatment and induced dramatic DNA methylation loss | [5][6] |
| HCT116 (human colon cancer) | Not specified | Dose-dependent loss of promoter DNA methylation | [9] |
Table 2: In Vitro IC50 Values for DNMT Inhibition
| Compound | Target | IC50 (µM) | Reference |
| This compound | DNMT1 | 0.23 ± 0.02 | [9] |
| This compound | DNMT3A/3L | > 50 | [9] |
| This compound | DNMT3B/3L | > 50 | [9] |
| GSK-3685032 (related compound) | DNMT1 | 0.036 ± 0.001 | [9] |
Experimental Protocols
Protocol 1: Western Blot for DNMT1 Protein Levels
-
Cell Lysis:
-
Treat cells with the desired concentrations of this compound for the specified duration.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against DNMT1 (e.g., Cell Signaling Technology, #5032) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.
-
Protocol 2: Whole-Genome Bisulfite Sequencing (WGBS) for DNA Methylation
-
Genomic DNA Extraction:
-
Treat cells with this compound for the desired duration (e.g., 6 days).
-
Harvest cells and extract high-quality genomic DNA using a commercial kit.
-
-
Bisulfite Conversion:
-
Perform bisulfite conversion of the genomic DNA using a commercial kit. This process converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the bisulfite-converted DNA.
-
Perform high-throughput sequencing (e.g., on an Illumina platform).
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Calculate the methylation level for each CpG site as the ratio of methylated reads to the total number of reads covering that site.
-
Perform downstream analyses, such as identifying differentially methylated regions (DMRs).
-
Visualizations
Caption: Mechanism of action of this compound leading to DNMT1 degradation.
Caption: Workflow for assessing DNMT1 depletion after this compound treatment.
Caption: Troubleshooting logic for lack of DNMT1 depletion.
References
- 1. This compound targets DNMT1 for degradation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "this compound Targets DNMT1 for Degradation in Cells" by Qin Chen, Bigang Liu et al. [digitalcommons.library.tmc.edu]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. biorxiv.org [biorxiv.org]
- 6. The DNMT1 inhibitor this compound mediates global demethylation in murine embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The DNMT1 inhibitor this compound mediates global demethylation in murine embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a DNMT1 degrader, promotes DNMT3B expression in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a DNMT1 degrader, promotes DNMT3B expression in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
GSK-3484862 impact on cell viability and proliferation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing GSK-3484862 in cell viability and proliferation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a non-nucleoside, selective inhibitor of DNA methyltransferase 1 (DNMT1).[1] It functions by targeting DNMT1 for proteasome-dependent degradation, leading to rapid depletion of the DNMT1 protein and subsequent global DNA hypomethylation.[1][2][3] This degradation is independent of any significant changes in DNMT1 mRNA levels.[1][2] In murine embryonic stem cells (mESCs), this process requires the presence of Uhrf1, an accessory factor with E3 ubiquitin ligase activity.[2][3]
Q2: How does this compound treatment affect cell viability and proliferation?
A2: The impact of this compound on cell viability and proliferation is cell-type dependent and concentration-dependent. In some cancer cell lines, such as A549, minimal effects on growth are observed at early time points (e.g., 24 hours), with slight growth impedance at 48 hours.[2] In myeloid leukemia cell lines like MOLM13 and THP1, treatment with this compound up to 50 μM showed no obvious effects on viability over a three-day period.[2] However, in NCI-H1299 lung cancer cells, deficiency in DNMT3B sensitizes the cells to this compound, leading to enhanced inhibition of cell viability and growth.[4] Murine embryonic stem cells (mESCs) are particularly tolerant to the compound, showing no changes in morphology and continued proliferation even with severe depletion of Dnmt1.[2][5]
Q3: Is the effect of this compound reversible?
A3: Yes, the depletion of DNMT1 and the resulting DNA hypomethylation induced by this compound are reversible. Upon removal of the compound, DNMT1 protein levels can be fully recovered. For instance, in mESCs treated for 24 hours, complete recovery of DNMT1 protein was observed one day after the compound was removed.[2][3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant decrease in cell viability observed after treatment. | Cell line may be insensitive to DNMT1 depletion-induced cell death. Insufficient treatment duration or concentration. Compound instability. | Confirm DNMT1 protein degradation via Western Blot. Increase the concentration of this compound and/or extend the treatment duration. Consider using a different cell line known to be sensitive. Ensure proper storage and handling of the compound. |
| High variability in cell viability assay results. | Uneven cell seeding. Inconsistent compound concentration across wells. Edge effects in multi-well plates. | Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette. Prepare a master mix of the compound at the desired final concentration to add to the wells. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Unexpected increase in cell proliferation. | Off-target effects of the compound. Cell-type specific response to DNA hypomethylation. | Verify the identity and purity of the cell line. Investigate downstream signaling pathways that may be activated by DNMT1 inhibition in your specific cell model. |
| Difficulty in detecting DNMT1 protein degradation. | Inefficient protein extraction or degradation of the protein sample. Issues with the Western Blot protocol. | Use a lysis buffer containing protease inhibitors. Optimize the Western Blot protocol, including antibody concentration and incubation times. Include a positive control for DNMT1 expression. |
Data on Cell Viability and Proliferation
Table 1: Effect of this compound on the Viability of Various Cell Lines
| Cell Line | Concentration | Treatment Duration | Effect on Viability | Reference |
| A549 (Lung Carcinoma) | Not specified | 24 hours | Indistinguishable from control | [2] |
| A549 (Lung Carcinoma) | Not specified | 48 hours | Slightly impeded growth | [2] |
| MOLM13 (Acute Myeloid Leukemia) | 48 nM - 50 µM | 3 days | No obvious effects | [2] |
| THP1 (Acute Monocytic Leukemia) | 48 nM - 50 µM | 3 days | No obvious effects | [2] |
| NCI-H1299 (Lung Carcinoma, DNMT3B-deficient) | 0.4 µM | 2 days | Enhanced sensitivity and inhibited cell growth | [4] |
| mESCs (Murine Embryonic Stem Cells) | 2 µM - 10 µM | 14 days | Slight decrease in cell growth from day 6 | [5] |
Experimental Protocols
Cell Viability Assay (using CellTiter-Blue®)
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5 x 105 cells/well.
-
Compound Treatment: The following day, treat the cells with the desired concentrations of this compound or DMSO (vehicle control).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator.
-
Reagent Addition: Add CellTiter-Blue® Reagent to each well according to the manufacturer's instructions (e.g., 20 µL per 100 µL of cell culture medium).
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the fluorescence at 560/590 nm using a plate reader.
-
Data Analysis: Calculate cell viability as the percentage of fluorescence relative to the DMSO-treated control cells.
Western Blot for DNMT1 Detection
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against DNMT1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for cell viability assay.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound targets DNMT1 for degradation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "this compound Targets DNMT1 for Degradation in Cells" by Qin Chen, Bigang Liu et al. [digitalcommons.library.tmc.edu]
- 4. academic.oup.com [academic.oup.com]
- 5. biorxiv.org [biorxiv.org]
Technical Support Center: Investigating Compensatory DNMT3B Upregulation with GSK-3484862
Welcome to the technical support center for researchers investigating the effects of GSK-3484862. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments focused on the potential for compensatory upregulation of DNMT3B following treatment with this selective DNMT1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective, non-covalent inhibitor of DNA methyltransferase 1 (DNMT1).[1][2][3] Its primary mechanism of action is to target DNMT1 for protein degradation, leading to a rapid reduction in DNMT1 protein levels and subsequent global DNA hypomethylation.[4][5] This occurs without a discernible decrease in DNMT1 mRNA levels.[4]
Q2: We are observing an unexpected increase in DNMT3B mRNA and protein levels after treating our cells with this compound. Is this a known phenomenon?
A2: Yes, the upregulation of DNMT3B expression following treatment with this compound has been observed in lung cancer cell lines (A549 and NCI-H1299) and is considered a potential compensatory mechanism in response to DNMT1 depletion.[6][7][8][9] This suggests that cells may attempt to counteract the loss of maintenance methylation by increasing the expression of a de novo DNA methyltransferase.
Q3: What is the proposed molecular mechanism for the upregulation of DNMT3B in response to this compound treatment?
A3: The upregulation of DNMT3B is likely a consequence of the DNA hypomethylation induced by this compound. Research suggests that demethylation of regulatory elements within the DNMT3B gene, including a candidate enhancer located approximately 10 kb upstream of the transcription start site, contributes to its increased expression.[6][7][8] Additionally, this compound treatment can induce demethylation at the promoter of TERT (telomerase reverse transcriptase), a potential activator of DNMT3B expression.[6][8]
Q4: How does the compensatory upregulation of DNMT3B affect the efficacy of this compound?
A4: The upregulation of DNMT3B may represent a mechanism of resistance to this compound. Studies have shown that disrupting DNMT3B in cancer cells can sensitize them to this compound, leading to enhanced inhibition of cell viability and growth.[7][8][9] This suggests that the compensatory response can limit the anti-cancer effects of the drug.
Troubleshooting Guides
Problem 1: Inconsistent or no upregulation of DNMT3B mRNA observed after this compound treatment.
| Possible Cause | Suggested Solution |
| Suboptimal this compound Concentration | Titrate the concentration of this compound. Effective concentrations for inducing DNMT3B upregulation have been reported in the range of 0.1–4 µM in lung cancer cell lines.[7] |
| Incorrect Treatment Duration | Optimize the treatment time. Significant upregulation of DNMT3B transcripts has been observed after 2 days of treatment.[6] |
| Cell Line Specificity | The compensatory upregulation of DNMT3B may be cell-type dependent. This phenomenon has been documented in A549 and NCI-H1299 lung cancer cells.[7][8] Consider testing different cell lines. |
| Poor RNA Quality | Ensure high-quality RNA is extracted for qPCR analysis. Use a reputable RNA extraction kit and assess RNA integrity (e.g., via RIN number). |
| Primer Inefficiency | Validate your qPCR primers for DNMT3B to ensure they have an efficiency between 90-110%. |
Problem 2: Difficulty in detecting changes in DNMT3B protein levels by Western blot.
| Possible Cause | Suggested Solution |
| Low Protein Abundance | DNMT3B may be a low-abundance protein. Ensure you are loading a sufficient amount of total protein (e.g., 30-50 µg) per lane. |
| Ineffective Antibody | Use a validated antibody specific for DNMT3B. Check the manufacturer's datasheet for recommended applications and dilutions.[10][11][12] |
| Suboptimal Lysis Buffer | Use a lysis buffer that effectively extracts nuclear proteins, such as a RIPA buffer supplemented with protease and phosphatase inhibitors. |
| Insufficient Treatment Time | Protein level changes will lag behind mRNA changes. Extend the treatment duration with this compound (e.g., 48-72 hours) to allow for protein translation. |
Problem 3: Inconclusive DNA methylation analysis of the DNMT3B regulatory regions.
| Possible Cause | Suggested Solution |
| Low Efficiency of Bisulfite Conversion | Use a commercial kit for bisulfite conversion and follow the manufacturer's protocol carefully. Incomplete conversion can lead to an overestimation of methylation levels.[13] |
| PCR Bias | Design primers for bisulfite-converted DNA that are located in regions with few CpG sites to minimize amplification bias towards either methylated or unmethylated alleles. |
| Insufficient Sequencing Depth | For targeted bisulfite sequencing or pyrosequencing, ensure sufficient sequencing depth to accurately quantify methylation levels at specific CpG sites.[14][15] |
| Incorrect Genomic Region Analyzed | Focus the analysis on the reported regulatory regions, such as the candidate enhancer ~10 kb upstream of the DNMT3B transcription start site.[6][8] |
Experimental Protocols
Quantitative Real-Time PCR (qPCR) for DNMT3B mRNA Expression
-
Cell Treatment: Plate cells at an appropriate density and treat with this compound (e.g., 0.1-4 µM) or DMSO as a vehicle control for the desired duration (e.g., 48 hours).
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen). Assess RNA concentration and purity using a spectrophotometer.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.
-
qPCR Reaction: Set up qPCR reactions in triplicate using a SYBR Green-based master mix, cDNA template, and validated primers for human DNMT3B and a reference gene (e.g., GAPDH, ACTB).
-
Thermal Cycling: Perform qPCR using a standard three-step cycling protocol: denaturation, annealing (e.g., 60°C), and extension. Include a melt curve analysis to confirm the specificity of the amplified product.
-
Data Analysis: Calculate the relative expression of DNMT3B using the ΔΔCt method, normalizing to the reference gene expression in the DMSO-treated control cells.
Western Blotting for DNMT3B Protein
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (30-50 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against DNMT3B (e.g., at a 1:1000 dilution) overnight at 4°C.[10][17]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Pyrosequencing for DNA Methylation Analysis of DNMT3B Promoter
-
Genomic DNA Extraction: Extract high-quality genomic DNA from this compound-treated and control cells.
-
Bisulfite Conversion: Convert 500 ng to 1 µg of genomic DNA using a commercial bisulfite conversion kit.
-
PCR Amplification: Amplify the target region of the DNMT3B promoter or enhancer from the bisulfite-converted DNA using biotinylated primers.
-
Pyrosequencing:
-
Immobilize the biotinylated PCR products on streptavidin-coated beads.
-
Denature the DNA to obtain single-stranded templates.
-
Anneal a sequencing primer to the template.
-
Perform pyrosequencing to quantify the C/T ratio at specific CpG sites.
-
-
Data Analysis: Analyze the pyrograms to determine the percentage of methylation at each CpG site.[18][19]
Visualizations
Caption: Proposed pathway for compensatory DNMT3B upregulation by this compound.
Caption: Experimental workflow for investigating DNMT3B upregulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound targets DNMT1 for degradation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a DNMT1 degrader, promotes DNMT3B expression in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a DNMT1 degrader, promotes DNMT3B expression in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. DNMT3B antibody (26971-1-AP) | Proteintech [ptglab.com]
- 11. novusbio.com [novusbio.com]
- 12. DNMT3B Polyclonal Antibody (PA1-884) [thermofisher.com]
- 13. neb.com [neb.com]
- 14. DNA methylation analysis by pyrosequencing | Springer Nature Experiments [experiments.springernature.com]
- 15. DNA methylation analysis by pyrosequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. origene.com [origene.com]
- 17. researchgate.net [researchgate.net]
- 18. elearning.unite.it [elearning.unite.it]
- 19. researchgate.net [researchgate.net]
Reversibility of GSK-3484862 effects after washout
Welcome to the technical support center for GSK-3484862. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a non-nucleoside, selective inhibitor of DNA methyltransferase 1 (DNMT1).[1][2][3][4][5] It functions by targeting DNMT1 for proteasome-dependent degradation, leading to a rapid reduction in DNMT1 protein levels without affecting its mRNA levels.[1][3][5] This degradation of DNMT1 results in global DNA hypomethylation.[1][2][3][5][6] In murine embryonic stem cells (mESCs), this process requires the accessory factor Uhrf1 and its E3 ubiquitin ligase activity.[1][3][5]
Q2: Are the effects of this compound reversible after washout?
Yes, the effects of this compound on DNMT1 depletion and DNA hypomethylation are reversible upon removal of the compound.[1][3][4][5] Studies have shown that after washing out the compound, DNMT1 protein levels and DNA methylation patterns gradually recover.[1]
Troubleshooting Guides
Issue: Inconsistent or incomplete reversal of effects after this compound washout.
If you are observing inconsistent or incomplete recovery of DNMT1 levels or DNA methylation after removing this compound, consider the following troubleshooting steps:
dot
Caption: Troubleshooting guide for incomplete reversibility of this compound effects.
Data on Reversibility of this compound Effects
The following table summarizes the qualitative findings from a washout study in murine embryonic stem cells (mESCs).
| Parameter | Method | Observation After Washout | Time to Recovery |
| DNMT1 Protein Levels | Western Blot | Complete recovery of DNMT1 protein. | By 1 day after compound removal. |
| DNA Methylation (at minor satellite repeats) | Southern Blot | Gradual recovery of DNA methylation. | Recovery observed to be progressive over 4 days. |
Data is based on a study where mESCs were treated with 2 µM of this compound for 24 hours before washout.[1]
Experimental Protocols
Protocol: Washout of this compound to Assess Reversibility
This protocol describes a general procedure for removing this compound from cell culture to study the reversal of its effects on DNMT1 levels and DNA methylation.
dot
Caption: Experimental workflow for a this compound washout study.
Detailed Steps:
-
Compound Removal:
-
Aspirate the culture medium containing this compound from the cell culture vessel.
-
Be gentle to avoid detaching adherent cells.
-
-
Washing:
-
Add an appropriate volume of sterile, pre-warmed Phosphate-Buffered Saline (PBS) to the vessel to wash the cells.
-
Gently swirl the vessel to ensure the entire surface is washed.
-
Aspirate the PBS.
-
Repeat the wash step two more times for a total of three washes.[1] This is crucial to ensure complete removal of the compound.
-
-
Incubation in Fresh Medium:
-
After the final wash, add fresh, pre-warmed complete culture medium (without this compound) to the cells.
-
Return the cells to the incubator and culture under standard conditions.
-
-
Time-Course Analysis:
-
Collect cell lysates and/or genomic DNA at various time points after the washout (e.g., 0, 24, 48, 72, and 96 hours) to monitor the recovery.
-
-
Endpoint Analysis:
-
DNMT1 Protein Levels: Perform Western blotting on the collected cell lysates using an antibody specific for DNMT1 to observe the re-expression of the protein.
-
DNA Methylation Status: Isolate genomic DNA and analyze the methylation status of specific loci or the entire genome using techniques such as bisulfite sequencing, pyrosequencing, or Southern blotting for repetitive elements.
-
Signaling Pathway
Mechanism of this compound Action and Reversal
dot
Caption: Mechanism of this compound-induced DNMT1 degradation and its reversal upon washout.
References
- 1. This compound targets DNMT1 for degradation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The DNMT1 inhibitor this compound mediates global demethylation in murine embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound targets DNMT1 for degradation in cells [pubmed.ncbi.nlm.nih.gov]
- 6. The DNMT1 inhibitor this compound mediates global demethylation in murine embryonic stem cells | bioRxiv [biorxiv.org]
Technical Support Center: Enhancing GSK-3484862 Efficacy with Combination Therapies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GSK-3484862 in combination therapies. The information is tailored for scientists and drug development professionals investigating the synergistic potential of this compound with other anti-cancer agents.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1).[1][2][3][4] Unlike traditional cytidine (B196190) analogs, it does not get incorporated into DNA.[5][6] Instead, it binds to DNMT1 and induces its rapid, proteasome-dependent degradation.[1][2][3][4][7] This leads to a significant reduction in the levels of DNMT1 protein, resulting in global DNA hypomethylation.[1][2][4][7]
Q2: What is the primary rationale for using this compound in combination therapies?
A2: Treatment of cancer cells with this compound has been observed to cause an upregulation of the de novo DNA methyltransferase, DNMT3B.[8][9][10] This upregulation may represent a compensatory mechanism that could lead to resistance. Therefore, combining this compound with an inhibitor of DNMT3A/3B is a rational strategy to enhance its anti-cancer efficacy and overcome potential resistance.[8][9][10] Studies have shown that disrupting DNMT3B can sensitize lung cancer cells to this compound.[8][9][10]
Q3: What other combination strategies have been proposed for DNMT inhibitors like this compound?
A3: Besides targeting DNMT3B, another potential combination strategy is the use of histone deacetylase (HDAC) inhibitors. The interplay between DNA methylation and histone modifications is well-established in regulating gene expression. Combining DNMT inhibitors with HDAC inhibitors has shown synergistic effects in various cancer models, suggesting this could be a promising avenue for this compound as well.[11][12][13]
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability assays when testing this compound in combination with a DNMT3B inhibitor.
-
Question: Why am I seeing variable IC50 values for this compound and/or the combination treatment in my cell viability assays?
-
Answer:
-
Cell Seeding Density: Ensure a consistent number of viable cells are seeded in each well. Over- or under-confluent cells can respond differently to treatment. Perform a cell titration experiment to determine the optimal seeding density for your cell line in the chosen assay duration.[14]
-
Drug Preparation and Storage: Prepare fresh drug dilutions for each experiment from a validated stock solution. This compound and other small molecules can be sensitive to freeze-thaw cycles and prolonged storage. Store stock solutions at the recommended temperature and protect from light.
-
Assay Incubation Time: The effects of DNMT inhibitors on cell viability are often time-dependent. An incubation time of 72 hours is commonly used, but this may need to be optimized for your specific cell line and the combination being tested.[14]
-
Edge Effects in Microplates: Evaporation from wells on the edge of a 96-well plate can concentrate the drug and affect cell growth, leading to variability. To minimize this, avoid using the outer wells for experimental samples or use microplates with lids designed to reduce evaporation.[14] Fill the outer wells with sterile PBS or media.
-
Issue 2: Difficulty in detecting a synergistic effect between this compound and a combination partner.
-
Question: My initial experiments do not show a clear synergistic effect. What can I do to optimize the experiment?
-
Answer:
-
Dose-Response Matrix: A comprehensive dose-response matrix is crucial for evaluating synergy. Test a wide range of concentrations for both this compound and the partner drug, spanning from well below to well above their individual IC50 values.
-
Data Analysis Method: Utilize appropriate software to calculate synergy scores, such as the Combination Index (CI) using the Chou-Talalay method or by assessing Bliss independence. A CI value less than 1, or a positive Bliss excess score, generally indicates synergy.[15][16]
-
Treatment Schedule: The order and timing of drug administration can significantly impact the outcome. Consider sequential treatment schedules, for example, pre-treating with this compound for a period to induce DNMT1 degradation before adding the second drug.
-
Endpoint Assay: While cell viability assays are a good starting point, they may not capture all aspects of a synergistic interaction. Consider using a long-term clonogenic (colony formation) assay, which assesses the ability of cells to proliferate and form colonies over a longer period, providing a more stringent measure of cell survival.
-
Issue 3: Western blot shows no significant change in DNMT1 or DNMT3B levels after treatment.
-
Question: I am not observing the expected decrease in DNMT1 or increase in DNMT3B protein levels after treating with this compound. What could be wrong?
-
Answer:
-
Treatment Duration and Concentration: DNMT1 degradation following this compound treatment is rapid, often occurring within hours.[1][4] Ensure you are harvesting cell lysates at an appropriate time point (e.g., 24 hours). Also, confirm that the concentration of this compound used is sufficient to induce DNMT1 degradation in your cell line.
-
Antibody Quality: Use validated antibodies specific for DNMT1 and DNMT3B. Check the manufacturer's datasheet for recommended applications and dilutions. Include positive and negative controls if available (e.g., cell lines with known high or low expression, or knockout cell lines).[17][18]
-
Loading Controls: Always use a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading between lanes.
-
Cell Line Specific Effects: The cellular response to this compound can be cell-line specific. It is possible that the kinetics of DNMT1 degradation and DNMT3B upregulation differ in your chosen model. Consider performing a time-course and dose-response experiment to characterize the effects in your system.
-
Data Presentation
The following tables are templates for summarizing quantitative data from combination therapy experiments involving this compound and a hypothetical DNMT3B inhibitor, "Inhibitor X". The data presented is for illustrative purposes to guide experimental design and data presentation.
Table 1: IC50 Values of this compound and Inhibitor X in A549 Lung Cancer Cells
| Compound | IC50 (µM) at 72h |
| This compound | 2.5 |
| Inhibitor X | 5.0 |
Table 2: Combination Index (CI) Values for this compound and Inhibitor X in A549 Cells
| This compound (µM) | Inhibitor X (µM) | Fraction Affected (Fa) | Combination Index (CI) | Synergy/Antagonism |
| 1.25 | 2.5 | 0.55 | 0.85 | Synergy |
| 0.625 | 1.25 | 0.30 | 0.92 | Slight Synergy |
| 2.5 | 5.0 | 0.85 | 0.70 | Strong Synergy |
CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 3: Colony Formation Assay Results for this compound and Inhibitor X in A549 Cells
| Treatment | Plating Efficiency (%) | Surviving Fraction |
| Control (DMSO) | 95 | 1.00 |
| This compound (0.5 µM) | 65 | 0.68 |
| Inhibitor X (1.0 µM) | 70 | 0.74 |
| This compound (0.5 µM) + Inhibitor X (1.0 µM) | 25 | 0.26 |
Experimental Protocols
1. Cell Viability (MTS) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete growth medium and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound and the combination drug (e.g., a DNMT3B inhibitor) in culture medium. Add the drugs to the cells, alone and in combination, in a final volume of 200 µL. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[19]
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[19]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine IC50 values and synergy scores using appropriate software.
2. Western Blot Analysis
-
Cell Lysis: After drug treatment for the desired time (e.g., 24 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against DNMT1, DNMT3B, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
3. Colony Formation Assay
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Drug Treatment: The following day, treat the cells with this compound and/or the combination drug at concentrations below their IC50 values. Include a vehicle control.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form. The medium can be replaced every 3-4 days with fresh medium containing the drugs.
-
Colony Staining: After the incubation period, wash the colonies with PBS, fix with methanol (B129727) for 15 minutes, and stain with 0.5% crystal violet solution for 30 minutes.[20]
-
Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the control.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a High-throughput Agar Colony Formation Assay to Identify Drug Candidates against Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epigenetic agents, zebularine and valproic acid, inhibit the growth of the oral squamous cell carcinoma cell line HSC4 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Endogenous Assays of DNA Methyltransferases: Evidence for Differential Activities of DNMT1, DNMT2, and DNMT3 in Mammalian Cells In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of a novel DNA methyltransferase inhibitor zebularine on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Continuous Zebularine Treatment Effectively Sustains Demethylation in Human Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. This compound, a DNMT1 degrader, promotes DNMT3B expression in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 12. HDAC inhibitors and decitabine are highly synergistic and associated with unique gene-expression and epigenetic profiles in models of DLBCL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell viability assay for drug synergy [bio-protocol.org]
- 16. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DNMT3B Polyclonal Antibody (PA1-884) [thermofisher.com]
- 18. DNMT3B (D7O7O) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 19. broadpharm.com [broadpharm.com]
- 20. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Validating the DNMT1 Selectivity of GSK-3484862: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GSK-3484862, a selective inhibitor of DNA methyltransferase 1 (DNMT1), with other DNMT inhibitors. The information presented is supported by experimental data to validate its selectivity and mechanism of action.
Introduction to this compound
This compound is a non-nucleoside, potent, and selective inhibitor of DNMT1.[1][2] Unlike traditional DNA hypomethylating agents (HMAs) such as decitabine (B1684300) and azacytidine, this compound is a non-covalent and reversible inhibitor.[1][3] Its mechanism of action is distinct; it targets DNMT1 for proteasome-dependent degradation, leading to rapid and reversible DNA hypomethylation.[4][5][6][7] This targeted degradation is dependent on the presence of UHRF1, an accessory factor of DNMT1.[4][6]
Comparative Selectivity and Potency
This compound exhibits high selectivity for DNMT1 over other DNMT isoforms, namely DNMT3A and DNMT3B. This selectivity minimizes off-target effects that are often associated with less selective inhibitors.
| Inhibitor | Target(s) | IC50 (DNMT1) | Selectivity Profile | Mechanism of Action |
| This compound | DNMT1 | 0.23 µM [1][2][3] | Highly selective for DNMT1. No significant inhibition of DNMT3A/3L and DNMT3B/3L up to 50 µM. [1][3] | Non-covalent, reversible inhibitor; induces proteasome-dependent degradation of DNMT1. [3][4][5][6] |
| Decitabine (5-aza-2'-deoxycytidine) | DNMT1, DNMT3A, DNMT3B | Not directly comparable (covalent) | Pan-DNMT inhibitor | Covalent incorporation into DNA, trapping DNMTs.[3] |
| Azacytidine (5-azacytidine) | DNMT1, DNMT3A, DNMT3B | Not directly comparable (covalent) | Pan-DNMT inhibitor | Incorporation into RNA and DNA, trapping DNMTs.[3] |
| siRNA against DNMT1 | DNMT1 | Not applicable | Highly specific to DNMT1 mRNA | Post-transcriptional gene silencing.[8][9][10] |
Experimental Validation of DNMT1 Selectivity
The selectivity of this compound is validated through a series of biochemical and cellular assays.
Caption: Workflow for validating the selectivity of DNMT1 inhibitors.
Experimental Protocols
This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a DNA substrate by a specific DNMT enzyme.
-
Materials: Purified recombinant DNMT1, DNMT3A, and DNMT3B enzymes; [³H]-SAM; hemi-methylated DNA substrate; SPA beads; assay buffer.
-
Protocol:
-
A high-throughput screen is performed by incubating the DNMT enzyme with the hemi-methylated DNA substrate, [³H]-SAM, and the test compound (this compound) in an appropriate reaction buffer.[3]
-
The reaction mixture is incubated to allow for enzymatic methylation of the DNA substrate.
-
SPA beads, which emit light when in close proximity to the radiolabeled DNA, are added to the reaction.
-
The plate is read on a scintillation counter to measure the amount of [³H]-methyl group transfer.
-
Inhibition is calculated relative to a DMSO control, and IC50 values are determined from dose-response curves.[3]
-
This method is used to assess the levels of DNMT proteins in cells following treatment with an inhibitor.
-
Materials: Cancer cell lines (e.g., A549, HCT-116), this compound, cell lysis buffer, primary antibodies against DNMT1, DNMT3A, and DNMT3B, secondary antibodies, and Western blot imaging system.
-
Protocol:
-
Cells are seeded and allowed to adhere overnight.
-
Cells are treated with varying concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 24, 48 hours).
-
Following treatment, cells are harvested and lysed to extract total protein.
-
Protein concentration is determined using a Bradford or BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for DNMT1, DNMT3A, and DNMT3B.
-
After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
The blot is developed using a chemiluminescent substrate and imaged to visualize protein bands. A loading control (e.g., β-actin) is used to ensure equal protein loading.
-
Pyrosequencing allows for the quantitative analysis of DNA methylation at specific CpG sites within a gene promoter or other region of interest.
-
Materials: Genomic DNA extraction kit, bisulfite conversion kit, PCR primers for the target region, pyrosequencing instrument and reagents.
-
Protocol:
-
Genomic DNA is extracted from cells treated with this compound or control.
-
The extracted DNA is subjected to bisulfite treatment, which converts unmethylated cytosines to uracil (B121893) while leaving methylated cytosines unchanged.
-
The target region is amplified by PCR using primers specific to the bisulfite-converted DNA.
-
The PCR product is then analyzed by pyrosequencing to determine the percentage of methylation at each CpG site within the sequenced region.[4]
-
Signaling Pathway: DNMT1-mediated DNA Methylation and Inhibition by this compound
Caption: Mechanism of DNMT1 and its inhibition by this compound.
Conclusion
The experimental data strongly support the high selectivity of this compound for DNMT1. Its unique mechanism of inducing DNMT1 degradation, coupled with its non-covalent and reversible nature, distinguishes it from traditional, less selective DNMT inhibitors like decitabine and azacytidine. This selectivity profile suggests a potential for reduced off-target effects and a more favorable therapeutic window. The detailed experimental protocols provided herein offer a framework for researchers to independently validate and further explore the activity of this compound and other DNMT1-targeting compounds.
References
- 1. GSK3484862 (this compound) | DNMT1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound targets DNMT1 for degradation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. "this compound Targets DNMT1 for Degradation in Cells" by Qin Chen, Bigang Liu et al. [digitalcommons.library.tmc.edu]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Comparison of DNMT1 inhibitors by methylome profiling identifies unique signature of 5-aza-2'deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
A Head-to-Head Comparison of GSK-3484862 and Decitabine in DNA Demethylation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GSK-3484862 and decitabine (B1684300), two prominent agents utilized for DNA demethylation. This analysis is supported by experimental data to inform strategic decisions in research and therapeutic development.
The epigenetic modification of DNA through methylation plays a crucial role in gene regulation, and its dysregulation is a hallmark of various diseases, including cancer. DNA methyltransferase (DNMT) inhibitors, such as this compound and decitabine, are powerful tools to reverse these aberrant methylation patterns. This guide delves into a detailed comparison of their mechanisms of action, efficacy, and associated experimental protocols.
Mechanism of Action: A Tale of Two Inhibitors
This compound and decitabine employ fundamentally different strategies to achieve DNA demethylation.
This compound is a non-nucleoside, selective inhibitor of DNMT1, the enzyme primarily responsible for maintaining DNA methylation patterns during cell division.[1][2] It functions as a molecular glue, inducing the proteasome-dependent degradation of DNMT1.[3][4] This targeted degradation leads to a passive loss of methylation with each round of DNA replication.
Decitabine (5-aza-2'-deoxycytidine) is a nucleoside analog that, upon incorporation into DNA, acts as a suicide inhibitor of DNMTs.[5][6] It forms a covalent bond with the DNMT enzyme, trapping it on the DNA and leading to its degradation.[5][7] This action is not selective for DNMT1 and also affects de novo methyltransferases DNMT3A and DNMT3B.[8]
Performance and Efficacy: A Quantitative Look
The distinct mechanisms of this compound and decitabine translate to notable differences in their biological activity and cytotoxicity.
| Parameter | This compound | Decitabine | References |
| Target Selectivity | DNMT1-selective | Pan-DNMT inhibitor (DNMT1, DNMT3A, DNMT3B) | [1][8] |
| Mechanism | Non-covalent binding and induced degradation | Covalent trapping after DNA incorporation | [3][5][7] |
| IC50 (DNMT1) | ~0.4 µM (for racemic mixture GSK-3842364) | Varies by cell line (e.g., 0.26 µM in K562, 84.46 µM at 72h in Molt4) | [1][9][10] |
| Cytotoxicity | Lower, minimal non-specific toxicity reported | Higher, associated with DNA damage response | [2][11][12] |
DNA Demethylation and Gene Re-expression
Both agents effectively induce global DNA hypomethylation and subsequent re-expression of silenced genes, such as tumor suppressor genes.
-
This compound: Treatment of murine embryonic stem cells with this compound resulted in a dramatic decrease in global CpG methylation from approximately 70% to below 18% after 6 days.[1][11] This level of demethylation is comparable to that observed in DNMT1 knockout cells.[1]
-
Decitabine: The demethylating effect of decitabine is dose-dependent, with lower concentrations sometimes exhibiting a more potent hypomethylating effect than higher, more cytotoxic concentrations.[12] For instance, in leukemia patients, a dose-dependent decrease in Alu methylation was observed, with a plateau at higher doses.[13]
Experimental Protocols
Accurate and reproducible assessment of DNA demethylation is critical. Below are detailed protocols for key experimental techniques used to evaluate the effects of this compound and decitabine.
Western Blot for DNMT1 Protein Levels
This protocol is used to determine the extent of DNMT1 degradation following treatment with this compound or decitabine.
-
Cell Lysis: Harvest and wash cells with cold PBS. Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against DNMT1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like β-actin or GAPDH to normalize protein levels.[14][15][16]
Pyrosequencing for Locus-Specific DNA Methylation Analysis
Pyrosequencing provides quantitative methylation analysis at single CpG site resolution.
-
Genomic DNA Extraction and Bisulfite Conversion: Isolate genomic DNA from treated and control cells. Convert unmethylated cytosines to uracils using a sodium bisulfite conversion kit.
-
PCR Amplification: Amplify the target region using PCR with one biotinylated primer.
-
Sequencing Primer Annealing: Denature the PCR product to create single-stranded DNA and anneal a sequencing primer to the biotinylated strand.
-
Pyrosequencing Reaction: Perform the pyrosequencing reaction according to the instrument manufacturer's protocol. Nucleotides are sequentially added, and light is generated upon incorporation, which is proportional to the number of nucleotides incorporated.
-
Data Analysis: The software calculates the methylation percentage at each CpG site based on the ratio of cytosine to thymine (B56734) signals.[7][17][18]
Conclusion
This compound and decitabine are both potent DNA demethylating agents, but they operate through distinct mechanisms that result in different biological consequences. This compound offers a more targeted approach with its selectivity for DNMT1 and a mechanism that relies on protein degradation rather than DNA incorporation, which appears to translate to lower cytotoxicity in preclinical models.[4][11] Decitabine, while a powerful and clinically approved demethylating agent, has a broader target profile and a mechanism intrinsically linked to DNA replication and damage.[5][19]
The choice between these two compounds will depend on the specific research question or therapeutic goal. For studies requiring a highly specific and less cytotoxic tool to investigate the role of DNMT1, this compound presents a compelling option. For broader epigenetic reprogramming where targeting all DNMTs may be desirable, decitabine remains a relevant and important agent. The provided experimental protocols offer a robust framework for quantifying and comparing the effects of these and other DNA demethylating agents.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Buy this compound [smolecule.com]
- 3. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Identification of DNMT1 (DNA methyltransferase 1) hypomorphs in somatic knockouts suggests an essential role for DNMT1 in cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elearning.unite.it [elearning.unite.it]
- 8. Analysing DNA Methylation Using Bisulphite Pyrosequencing | Springer Nature Experiments [experiments.springernature.com]
- 9. Establishment and molecular characterization of decitabine‐resistant K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Decitabine inhibits the proliferation of human T-cell acute lymphoblastic leukemia molt4 cells and promotes apoptosis partly by regulating the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The DNMT1 inhibitor this compound mediates global demethylation in murine embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound, a DNMT1 degrader, promotes DNMT3B expression in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Endogenous Assays of DNA Methyltransferases: Evidence for Differential Activities of DNMT1, DNMT2, and DNMT3 in Mammalian Cells In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 16. researchgate.net [researchgate.net]
- 17. Analysis of DNA Methylation by Pyrosequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DNA Methylation Analysis Using Bisulfite Pyrosequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The DNMT1 inhibitor this compound mediates global demethylation in murine embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Epigenetic Cancer Therapy: Comparing GSK-3484862 and 5-azacytidine
A detailed guide for researchers and drug development professionals on the mechanisms, efficacy, and experimental evaluation of two prominent DNA methyltransferase inhibitors in cancer cells.
In the rapidly evolving landscape of epigenetic cancer therapy, DNA methyltransferase (DNMT) inhibitors have emerged as a promising class of therapeutic agents. By reversing aberrant DNA methylation patterns that silence tumor suppressor genes, these drugs can reactivate cellular mechanisms that halt cancer progression. For decades, nucleoside analogs like 5-azacytidine (B1684299) have been the cornerstone of this approach. However, novel non-nucleoside inhibitors such as GSK-3484862 are now challenging the status quo with distinct mechanisms of action and potentially improved therapeutic profiles. This guide provides an objective comparison of this compound and 5-azacytidine, supported by available experimental data, detailed protocols for comparative assays, and visualizations of their molecular pathways and experimental workflows.
Mechanism of Action: Two Distinct Approaches to DNMT Inhibition
This compound and 5-azacytidine employ fundamentally different strategies to inhibit DNA methylation.
5-Azacytidine , a nucleoside analog, acts as a "suicide inhibitor" of DNA methyltransferases.[1] After cellular uptake, it is incorporated into both RNA and DNA.[2] When incorporated into DNA, it forms a covalent bond with DNMT enzymes, trapping them on the DNA strand and leading to their degradation.[1] This sequestration of DNMTs results in a passive loss of methylation patterns during subsequent rounds of DNA replication, leading to global hypomethylation.[2] Its incorporation into RNA also contributes to its cytotoxic effects by interfering with protein synthesis.[2]
This compound , in contrast, is a non-nucleoside, highly selective inhibitor of DNMT1.[3][4][5] It functions by binding to the catalytic pocket of DNMT1, which induces a conformational change that triggers the proteasomal degradation of the DNMT1 protein.[4][5] This leads to a rapid and potent depletion of DNMT1, resulting in global DNA hypomethylation.[4][5] A key distinction is that this compound does not require incorporation into DNA to exert its effect, which may contribute to a different toxicity profile compared to nucleoside analogs.[3][4][5]
Comparative Efficacy and Cytotoxicity
Direct, head-to-head comparisons of this compound and 5-azacytidine in a wide range of cancer cell lines are limited in the publicly available literature. However, a study in murine embryonic stem cells (mESCs) provides valuable insights into their relative potency and toxicity.
| Parameter | This compound | 5-azacytidine | Cell Type | Reference |
| Cytotoxicity | Minimal toxicity at concentrations up to 10 µM. | Extensive cell death at effective concentrations (0.3 µM). | Murine Embryonic Stem Cells | [6][7] |
| Demethylation | Dramatic global demethylation (from ~70% to <18% CpG methylation). | Modest reduction in global methylation. | Murine Embryonic Stem Cells | [6][7] |
| Gene Re-expression | Robust upregulation of methylated genes. | Weaker upregulation of methylated genes. | Murine Embryonic Stem Cells | [6][7] |
Table 1: Comparative Performance in Murine Embryonic Stem Cells
While not a direct comparison, data from separate studies on various cancer cell lines can provide an indication of the efficacy of each compound.
| Cell Line | Effect of this compound | Concentration | Duration | Reference |
| MOLM13 (Leukemia) | No obvious effect on viability | Up to 50 µM | 3 days | [8] |
| THP1 (Leukemia) | No obvious effect on viability | Up to 50 µM | 3 days | [8] |
| A549 (Lung Cancer) | DNMT1 depletion | 4 µM | 24 hours | [9] |
| U2OS (Sarcoma) | Severe DNMT1 depletion | 4 µM | 24 hours | [9] |
| MCF7 (Breast Cancer) | Severe DNMT1 depletion | 4 µM | 24 hours | [9] |
| PC3 (Prostate Cancer) | Severe DNMT1 depletion | 4 µM | 24 hours | [9] |
Table 2: Effects of this compound on Various Cancer Cell Lines
| Cell Line | Effect of 5-azacytidine | Key Finding | Reference |
| Solid Tumor Cell Lines (Hepatoma, Colon, Renal, Lung) | Induces apoptosis and downregulates p53. | Triggers a distinct molecular response compared to decitabine. | [10][11] |
| Acute Myeloid Leukemia (AML) Cell Lines | Reduces cell viability. | At concentrations >1 µM, AZA was more potent than decitabine. | [2] |
| MOLM-13/SKM-1 (Leukemia) | Development of resistance is possible. | IC50 value of approximately 40 µM in a resistant variant. | [12] |
Table 3: Effects of 5-azacytidine on Various Cancer Cell Lines
Experimental Protocols
To facilitate further comparative studies, detailed protocols for key assays are provided below.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound and 5-azacytidine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat the cells with a range of concentrations of this compound and 5-azacytidine. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment duration (e.g., 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 values.
Apoptosis (Annexin V) Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound and 5-azacytidine
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound and 5-azacytidine for the chosen duration.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Gene Expression (Quantitative Real-Time PCR) Assay
This technique measures the expression levels of specific genes of interest.
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound and 5-azacytidine
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Gene-specific primers (forward and reverse)
-
Real-time PCR instrument
Procedure:
-
Treat cells in 6-well plates with this compound and 5-azacytidine.
-
Extract total RNA from the cells using an appropriate kit.
-
Synthesize cDNA from the extracted RNA.
-
Prepare the qPCR reaction mix containing SYBR Green Master Mix, gene-specific primers, and cDNA template.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard three-step cycling protocol (denaturation, annealing, extension).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to a housekeeping gene.
Experimental and Logical Workflow
The following diagrams illustrate a typical workflow for comparing these two compounds.
Conclusion and Future Directions
Future research should focus on conducting head-to-head comparisons of these two agents in various cancer subtypes to determine their relative potency, impact on specific signaling pathways, and potential for combination therapies. Such studies are crucial for guiding the rational design of next-generation epigenetic therapies with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. This compound targets DNMT1 for degradation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a DNMT1 degrader, promotes DNMT3B expression in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. The DNMT1 inhibitor this compound mediates global demethylation in murine embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The DNMT1 inhibitor this compound mediates global demethylation in murine embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound targets DNMT1 for degradation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential induction of apoptosis and senescence by the DNA methyltransferase inhibitors 5-azacytidine and 5-aza-2'-deoxycytidine in solid tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Resistance of Leukemia Cells to 5-Azacytidine: Different Responses to the Same Induction Protocol [mdpi.com]
The Evolving Landscape of AML Treatment: A Comparative Analysis of the DNMT1 Degrader GSK-3484862
For researchers, scientists, and drug development professionals in the field of oncology, the quest for more effective and less toxic therapies for Acute Myeloid Leukemia (AML) is a constant endeavor. This guide provides a comprehensive comparison of the novel DNA methyltransferase 1 (DNMT1) degrader, GSK-3484862, with established hypomethylating agents and emerging combination therapies. Through a detailed examination of its mechanism of action, preclinical efficacy in AML models, and a comparative analysis with current standards of care, this document serves as a valuable resource for understanding the potential of this next-generation epigenetic modifier.
This compound is a potent, selective, and non-nucleoside inhibitor of DNMT1, the key enzyme responsible for maintaining DNA methylation patterns. Unlike traditional cytidine (B196190) analogs such as decitabine (B1684300) and azacitidine, which lead to the irreversible covalent trapping of DNMTs, this compound induces the rapid and proteasome-dependent degradation of the DNMT1 protein. This distinct mechanism of action suggests the potential for improved efficacy and a better safety profile.
In Vitro Efficacy: Potent Inhibition of AML Cell Growth
Preclinical studies have demonstrated the potent anti-leukemic activity of this compound and its close analog, GSK-3685032, across a panel of AML cell lines. The tables below summarize the half-maximal inhibitory concentrations (IC50) of these compounds in comparison to the standard-of-care hypomethylating agents, decitabine and azacitidine.
| Cell Line | Compound | IC50 (µM) | Citation |
| MV4-11 | GSK-3685032 | ~0.1 | [1] |
| SKM-1 | GSK-3685032 | ~0.1 | [1] |
| MOLM-13 | Decitabine | 0.06294 | [2] |
| MOLM-13 | Azacitidine | 0.03804 | [2] |
| KG-1a | Decitabine | ~0.1 | [3] |
| KG-1a | Azacitidine | ~1.0 | [3] |
| THP-1 | Decitabine | ~0.3 | [3] |
| THP-1 | Azacitidine | ~1.0 | [3] |
| OCI-AML3 | Decitabine | ~0.1 | [3] |
| OCI-AML3 | Azacitidine | ~1.0 | [3] |
| HL-60 | Decitabine | ~0.1 | [3] |
| HL-60 | Azacitidine | ~1.0 | [3] |
In Vivo Efficacy: Superior Tumor Regression and Survival in AML Xenograft Models
The in vivo efficacy of GSK-3685032, a close analog of this compound, has been evaluated in subcutaneous and disseminated AML xenograft models, demonstrating significant advantages over decitabine.
Subcutaneous Xenograft Models
In both MV4-11 and SKM-1 subcutaneous xenograft models, GSK-3685032 treatment resulted in superior tumor growth inhibition compared to decitabine.
| Model | Treatment | Dosing Schedule | Outcome | Citation |
| MV4-11 Xenograft | Vehicle | - | Progressive tumor growth | [1] |
| Decitabine | 1 mg/kg, intraperitoneal, 3x/week | Modest tumor growth inhibition | [1] | |
| GSK-3685032 | 30 mg/kg, subcutaneous, 2x/day | Significant tumor regression | [1] | |
| SKM-1 Xenograft | Vehicle | - | Progressive tumor growth | [1] |
| Decitabine | 1 mg/kg, intraperitoneal, 3x/week | Modest tumor growth inhibition | [1] | |
| GSK-3685032 | 45 mg/kg, subcutaneous, 2x/day | Significant tumor regression | [1] |
Disseminated AML Model and Survival
In a disseminated MV4-11 AML model, GSK-3685032 demonstrated a significant survival benefit compared to both vehicle and decitabine-treated groups.
| Treatment | Dosing Schedule | Median Survival | Citation |
| Vehicle | - | ~20 days | [1] |
| Decitabine | 1 mg/kg, intraperitoneal, 3x/week | ~30 days | [1] |
| GSK-3685032 | 30 mg/kg, subcutaneous, 2x/day | > 60 days | [1] |
Mechanism of Action: Targeted Degradation of DNMT1
This compound's primary mechanism of action involves the selective degradation of the DNMT1 protein. This process is initiated by the binding of this compound to DNMT1, which leads to the recruitment of the E3 ubiquitin ligase complex and subsequent ubiquitination of DNMT1. The ubiquitinated DNMT1 is then targeted for degradation by the proteasome, resulting in a rapid and sustained reduction in DNMT1 protein levels and subsequent DNA hypomethylation.
Caption: Mechanism of this compound-induced DNMT1 degradation.
Experimental Protocols
Western Blot for DNMT1 Degradation
This protocol outlines the general steps for assessing DNMT1 protein levels in AML cells following treatment with this compound.
-
Cell Culture and Treatment: AML cell lines (e.g., MV4-11, THP-1) are cultured in appropriate media. Cells are seeded at a density of 0.5 x 10^6 cells/mL and treated with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for specified time points (e.g., 6, 12, 24, 48 hours).
-
Protein Extraction: Cells are harvested, washed with ice-cold PBS, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with a primary antibody against DNMT1 (specific antibody and concentration to be optimized, e.g., 1:1000 dilution) overnight at 4°C. After washing, the membrane is incubated with an HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A loading control, such as β-actin or GAPDH, is used to normalize for protein loading.
Caption: A generalized workflow for Western blot analysis.
Cell Viability Assay (MTS Assay)
This protocol describes a common method for determining the effect of this compound on the viability of AML cells.
-
Cell Seeding: AML cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., 0.01 to 100 µM) or vehicle control.
-
Incubation: The plate is incubated for a predetermined period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: 20 µL of MTS reagent is added to each well.
-
Incubation: The plate is incubated for 1-4 hours at 37°C.
-
Absorbance Reading: The absorbance at 490 nm is measured using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and the IC50 value is determined by plotting the percentage of viability against the log of the drug concentration.
In Vivo AML Xenograft Model
This protocol provides a general framework for establishing and treating an AML xenograft model.
-
Cell Preparation: MV4-11 or SKM-1 cells are harvested and resuspended in a suitable medium (e.g., PBS or Matrigel).
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are used.
-
Cell Implantation: A specific number of AML cells (e.g., 5 x 10^6) are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment groups.
-
Drug Administration:
-
GSK-3685032: Administered subcutaneously twice daily at a specified dose (e.g., 30 or 45 mg/kg).
-
Decitabine: Administered intraperitoneally three times a week at a specified dose (e.g., 1 mg/kg).
-
Vehicle: Administered according to the route of the test articles.
-
-
Efficacy Evaluation: Tumor growth inhibition and changes in body weight are monitored throughout the study. For survival studies, mice are monitored until they meet predefined endpoint criteria.
The Future of AML Therapy: Combination Strategies
While this compound shows significant promise as a monotherapy, its potential in combination with other anti-leukemic agents is an active area of investigation. The distinct mechanism of action of this compound may offer synergistic effects when combined with drugs that have complementary mechanisms, such as BCL-2 inhibitors (e.g., venetoclax) or other targeted therapies. Clinical trials are currently underway to evaluate the efficacy of venetoclax (B612062) in combination with hypomethylating agents, and the results have been promising, showing high rates of complete remission in newly diagnosed AML patients. The potential of combining this compound with venetoclax or other agents in AML warrants further preclinical and clinical investigation.
Conclusion
This compound represents a novel and promising therapeutic agent for the treatment of AML. Its unique mechanism of inducing DNMT1 degradation leads to potent anti-leukemic activity in preclinical models, with evidence of superior efficacy and tolerability compared to the current standard-of-care hypomethylating agents. The detailed experimental data and protocols provided in this guide offer a valuable resource for the scientific community to further explore and build upon these findings. The continued investigation of this compound, both as a monotherapy and in combination regimens, holds the potential to significantly improve outcomes for patients with this challenging disease.
References
Validating DNMT1 Degradation by GSK-3484862: A Comparative Guide and Western Blot Protocol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive protocol for validating the degradation of DNA methyltransferase 1 (DNMT1) induced by the non-nucleoside inhibitor, GSK-3484862. It includes a detailed Western blot methodology, a comparison with alternative DNMT1-degrading compounds, and the underlying signaling pathway.
This compound Induces Proteasome-Dependent DNMT1 Degradation
This compound is a selective, non-nucleoside inhibitor of DNMT1.[1][2][3] Unlike traditional nucleoside analogs, it does not get incorporated into DNA, thus presenting lower cellular toxicity.[1][2][3] Studies have shown that this compound targets DNMT1 for protein degradation in a variety of cancer cell lines and murine embryonic stem cells.[1][2][3][4] This degradation is rapid, occurring within hours of treatment, and leads to global DNA hypomethylation.[1][2][4] The mechanism of degradation is dependent on the proteasome, as co-treatment with the proteasome inhibitor MG132 prevents the depletion of DNMT1 protein levels.[4] Interestingly, this compound-induced degradation of DNMT1 does not involve a decrease in DNMT1 mRNA levels, indicating a post-transcriptional mechanism of action.[1][2][4] In murine embryonic stem cells, the degradation of Dnmt1 by this compound requires the accessory protein Uhrf1 and its E3 ubiquitin ligase activity.[1][2][4]
Comparison of DNMT1 Degrading Compounds
The following table summarizes the characteristics of this compound in comparison to other compounds known to induce DNMT1 degradation.
| Feature | This compound | 5-aza-2'-deoxycytidine (Decitabine) | Other Non-Nucleoside Inhibitors (e.g., S1027) | Natural Compounds (e.g., Genistein, Resveratrol) |
| Mechanism | Induces proteasome-dependent degradation.[1][2][4] | Forms covalent adducts with DNMT1, trapping it on DNA and leading to proteasomal degradation.[5][6] | Induce selective degradation of DNMT1 via the proteasomal pathway.[6] | Down-regulate DNMT transcript levels and/or inhibit enzyme activity.[7] |
| Incorporation into DNA | No.[1][2][3] | Yes.[6] | No.[6] | No. |
| Cellular Toxicity | Low.[1][2][3] | High, largely due to DNA incorporation.[6] | Minimal compared to nucleoside analogs.[6] | Generally low. |
| Effect on DNMT1 mRNA | No discernible loss.[1][2][4] | Can lead to complex downstream effects. | Minimal to no effect.[6] | Can decrease transcript levels.[7] |
| Effective Concentration | 80 nM and higher in A549 cells.[4][8] | Micromolar range (e.g., 2.5-5 µM).[6] | Micromolar range (e.g., 2.5-5 µM).[6] | Varies widely. |
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for validating DNMT1 degradation and the proposed signaling pathway of this compound.
Caption: Experimental workflow for Western blot analysis of DNMT1 degradation.
Caption: Proposed signaling pathway for this compound-induced DNMT1 degradation.
Detailed Western Blot Protocol to Validate DNMT1 Degradation
This protocol is designed to assess the levels of DNMT1 protein in cells treated with this compound.
Materials and Reagents
-
Cell Line: A suitable cell line (e.g., A549, MV4-11, MOLM13).[4]
-
This compound: Stock solution in DMSO.
-
MG132: Proteasome inhibitor, stock solution in DMSO.[4]
-
Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: BCA Protein Assay Kit.
-
SDS-PAGE Gels: Appropriate percentage to resolve high molecular weight proteins (DNMT1 is ~180 kDa).[9]
-
PVDF Membrane
-
Transfer Buffer
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibodies:
-
Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG.
-
Chemiluminescent Substrate
-
Imaging System
Experimental Procedure
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture dishes and allow them to adhere and reach about 70-80% confluency.
-
Treat cells with the desired concentrations of this compound (e.g., a dose-response from 10 nM to 1 µM, with a key concentration around 80 nM for A549 cells).[4][8] Include a DMSO vehicle control.
-
For mechanism validation, pre-treat a set of cells with a proteasome inhibitor like MG132 (e.g., 10-20 µM) for 1-2 hours before adding this compound.[4]
-
Harvest cells at various time points (e.g., 0, 12, 24, 48 hours) to observe the kinetics of degradation.[4]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the dish, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[15]
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions. This is crucial for equal loading of protein in each lane of the gel.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Include a protein molecular weight marker.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm a successful transfer.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-DNMT1 antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically, but a starting point of 1:1000 is common.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with a loading control antibody, or a loading control can be run on the same blot if the molecular weights are sufficiently different.
-
Quantify the band intensities using densitometry software. Normalize the DNMT1 band intensity to the corresponding loading control band intensity for each sample. The results can be expressed as a percentage of the vehicle-treated control.
-
By following this protocol, researchers can effectively validate and quantify the degradation of DNMT1 induced by this compound, providing valuable data for drug development and epigenetic research.
References
- 1. This compound targets DNMT1 for degradation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound targets DNMT1 for degradation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Natural Products Impacting DNA Methyltransferases and Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 9. Anti-Dnmt1 antibody [60B1220.1] (ab13537) | Abcam [abcam.com]
- 10. DNMT1 Monoclonal Antibody (60B1220.1) (MA5-16169) [thermofisher.com]
- 11. scbt.com [scbt.com]
- 12. origene.com [origene.com]
- 13. DNMT1 antibody (24206-1-AP) | Proteintech [ptglab.com]
- 14. DNA Methylation Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 15. benchchem.com [benchchem.com]
Unveiling Gene-Specific Demethylation: A Guide to Confirming GSK-3484862 Efficacy with Pyrosequencing
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of pyrosequencing and other methods for validating the gene-specific demethylation effects of GSK-3484862, a potent and selective non-covalent inhibitor of DNA methyltransferase 1 (DNMT1).
This compound has emerged as a promising epigenetic modulator, inducing global DNA demethylation with significantly lower cytotoxicity compared to traditional nucleoside analogs like 5-azacytidine (B1684299) and decitabine[1][2]. Confirming the targeted demethylation of specific gene loci is crucial for understanding its mechanism of action and therapeutic potential. Pyrosequencing offers a robust and quantitative method for this validation. This guide details the experimental workflow, presents comparative data, and provides the necessary protocols for its implementation.
Performance Comparison: Pyrosequencing vs. Alternative Methods
Choosing the right technology for methylation analysis is critical. While Whole-Genome Bisulfite Sequencing (WGBS) is considered the gold standard for genome-wide analysis, pyrosequencing provides a targeted, quantitative, and cost-effective approach for validating specific regions of interest.
| Feature | Pyrosequencing | Whole-Genome Bisulfite Sequencing (WGBS) | Methylation-Specific qPCR (MS-qPCR) |
| Resolution | Single CpG site | Single CpG site | Region-specific (not site-specific) |
| Quantitative Accuracy | High | High | Semi-quantitative to quantitative |
| Throughput | High (for targeted regions) | Low (for whole genomes) | High |
| Cost per Sample | Moderate | High | Low |
| Data Analysis | Relatively simple | Complex bioinformatics pipeline required | Relatively simple |
| Best For | Validating specific gene loci, quantifying methylation changes at individual CpG sites. | Genome-wide discovery of differentially methylated regions. | Rapid screening of methylation status in a large number of samples. |
Studies have shown a strong correlation between methylation levels determined by pyrosequencing and other methods like targeted bisulfite sequencing, with an average difference of around 5.6%[3]. However, pyrosequencing can sometimes show variability compared to WGBS, potentially due to PCR amplification bias[4][5]. MS-qPCR, while cost-effective, may underestimate methylation at low levels and overestimate it at high levels compared to pyrosequencing.
Experimental Data: this compound-Induced Demethylation Confirmed by Pyrosequencing
Several studies have successfully employed pyrosequencing to validate the demethylating effects of this compound at specific genomic loci. For instance, treatment of cancer cell lines with this compound led to a progressive loss of DNA methylation at LINE-1 repetitive elements, the imprinted H19 locus, and the FOXP3 gene, as quantified by pyrosequencing[6]. Demethylation was detectable as early as 12 hours post-treatment[7].
Another study demonstrated that this compound treatment in lung cancer cells resulted in demethylation at a candidate enhancer region of the DNMT3B gene, which correlated with its increased expression[7]. Pyrosequencing was also used to confirm demethylation of various repetitive elements, mirroring the global demethylation pattern observed with mass spectrometry[7].
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for confirming its effects using pyrosequencing.
Caption: Mechanism of Action of this compound.
Caption: Pyrosequencing Workflow for Methylation Analysis.
Experimental Protocols
Cell Culture and this compound Treatment
-
Culture your cell line of interest under standard conditions.
-
Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 12, 24, 48 hours).
-
Harvest the cells and extract genomic DNA using a standard DNA extraction kit.
Bisulfite Conversion of Genomic DNA
-
Quantify the extracted genomic DNA.
-
Perform bisulfite conversion of 500 ng to 1 µg of genomic DNA using a commercially available bisulfite conversion kit (e.g., EpiTect Bisulfite Kit, Qiagen). Follow the manufacturer's instructions. This step converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged[8].
PCR Amplification of Target Regions
-
Design PCR primers specific to the bisulfite-converted DNA sequence of your gene of interest. One of the PCR primers (either forward or reverse) must be biotinylated at the 5' end[9].
-
Perform PCR using a hot-start Taq polymerase. A typical PCR program consists of an initial denaturation step, followed by 40-50 cycles of denaturation, annealing, and extension, and a final extension step[10].
Pyrosequencing
-
Immobilize the biotinylated PCR products on streptavidin-coated Sepharose beads.
-
Wash and denature the captured PCR products to obtain single-stranded DNA templates.
-
Anneal the sequencing primer to the single-stranded template.
-
Perform the pyrosequencing reaction using a pyrosequencing instrument (e.g., PyroMark Q24, Qiagen) according to the manufacturer's protocol. The instrument dispenses deoxynucleotide triphosphates (dNTPs) in a specified order, and the incorporation of a nucleotide generates a light signal that is proportional to the number of nucleotides incorporated[11][12].
Data Analysis
-
The pyrosequencing software automatically analyzes the pyrograms.
-
The percentage of methylation at each CpG site is calculated as the ratio of the peak height for cytosine (C) to the sum of the peak heights for cytosine and thymine (B56734) (T) [C / (C + T)].
-
Compare the methylation percentages between this compound-treated and control samples to determine the extent of demethylation.
References
- 1. biorxiv.org [biorxiv.org]
- 2. The DNMT1 inhibitor this compound mediates global demethylation in murine embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A comparison of existing global DNA methylation assays to low-coverage whole-genome bisulfite sequencing for epidemiological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of existing global DNA methylation assays to low-coverage whole-genome bisulfite sequencing for epidemiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound, a DNMT1 degrader, promotes DNMT3B expression in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA Methylation Analysis [qiagen.com]
- 9. Analysis of DNA Methylation by Pyrosequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. news-medical.net [news-medical.net]
- 12. DNA methylation analysis by pyrosequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to GSK-3484862 in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel DNA methyltransferase 1 (DNMT1) inhibitor, GSK-3484862, and its related compounds with other therapeutic alternatives in preclinical animal models. The data presented is compiled from peer-reviewed studies to facilitate an objective evaluation of its performance and potential applications.
Executive Summary
This compound is a potent and selective, non-nucleoside inhibitor of DNMT1 that induces its degradation, leading to DNA hypomethylation.[1][2] Preclinical studies have demonstrated its therapeutic potential in models of sickle cell disease and have highlighted the superior efficacy of a closely related compound, GSK-3685032, in acute myeloid leukemia (AML) when compared to the standard-of-care agent, decitabine (B1684300). These next-generation DNMT1 inhibitors offer the advantage of improved tolerability and a distinct mechanism of action compared to traditional nucleoside analogs.[3]
Performance Comparison in Animal Models
Sickle Cell Disease (SCD)
In a transgenic mouse model of sickle cell disease (Townes model), the racemic form of this compound, known as GSK-3482364, demonstrated a significant ability to induce fetal hemoglobin (HbF), a key therapeutic goal in SCD.[4]
| Compound | Dose | Animal Model | Key Findings | Reference |
| GSK-3482364 | 50 mg/kg, oral, twice daily for 12 days | Townes Sickle Cell Mice | - 10.3-fold increase in fetal hemoglobin (HbF) - 8.4-fold increase in F-cells (erythrocytes expressing HbF) | [4] |
| Vehicle Control | N/A | Townes Sickle Cell Mice | Baseline levels of HbF and F-cells | [4] |
Acute Myeloid Leukemia (AML)
A closely related compound, GSK-3685032, has been evaluated in xenograft models of AML, showing superior anti-tumor activity and survival benefit compared to decitabine.[5][6][7]
| Compound | Dose | Animal Model | Key Findings | Reference |
| GSK-3685032 | 1-45 mg/kg, subcutaneous, twice daily | MV4-11 & SKM-1 AML Xenografts | - Superior tumor regression compared to decitabine - Significantly longer survival benefit compared to decitabine - Better tolerated with less impact on blood cell components | [3][5][6] |
| Decitabine | Standard dosing regimen | MV4-11 & SKM-1 AML Xenografts | - Less effective tumor growth inhibition - Shorter survival benefit - Induced DNA damage and significant reduction in neutrophils, red blood cells, and platelets | [3][5][6] |
Signaling Pathways and Mechanism of Action
This compound functions as a DNMT1 degrader.[2] By inhibiting DNMT1, it leads to the hypomethylation of DNA, which can reactivate the expression of silenced tumor suppressor genes and other key regulatory proteins. This mechanism has been shown to impact several cancer-related signaling pathways.
Experimental Protocols
Sickle Cell Disease Mouse Model Study (Gilmartin et al., 2020)
1. Animal Model: The study utilized the Townes mouse model of sickle cell disease, which expresses human sickle hemoglobin.[4] These mice were crossed with human CD46-transgenic mice to facilitate transduction studies in other contexts.[8]
2. Dosing Regimen: GSK-3482364 was administered orally twice daily at a dose of 50 mg/kg for 12 consecutive days. A vehicle control group was also included.[4]
3. Sample Collection and Analysis: At the end of the 12-day treatment period, whole blood was collected. Fetal hemoglobin levels were quantified using high-performance liquid chromatography (HPLC), and the percentage of F-cells was determined by flow cytometry.[4]
Acute Myeloid Leukemia Xenograft Model Study (Pappalardi et al., 2021)
1. Cell Lines and Animal Model: Human AML cell lines, MV4-11 and SKM-1, were used to establish subcutaneous xenografts in immunocompromised mice.[3][5]
2. Dosing Regimen: GSK-3685032 was administered subcutaneously twice daily at doses ranging from 1 to 45 mg/kg. Decitabine was administered intraperitoneally three times weekly as a comparator.[3]
3. Efficacy Evaluation: Tumor growth was monitored by measuring tumor volume. The overall survival of the animals was also recorded to assess the long-term efficacy of the treatments.[3][5]
Conclusion
The preclinical data available for this compound and its analogs suggest a promising therapeutic profile, particularly in the context of diseases driven by epigenetic dysregulation. The superior efficacy and improved tolerability of the non-nucleoside DNMT1 inhibitor GSK-3685032 in AML models compared to decitabine highlight the potential of this new class of drugs. Further investigation in diverse animal models and eventually in clinical trials will be crucial to fully elucidate the therapeutic value of this compound and related compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 3. ora.ox.ac.uk [ora.ox.ac.uk]
- 4. <i>In vitro</i> and <i>in vivo</i> induction of fetal hemoglobin with a reversible and selective DNMT1 inhibitor | Haematologica [haematologica.org]
- 5. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. In vivo HSC prime editing rescues sickle cell disease in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Tolerability of GSK-3484862 and Decitabine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo tolerability of the novel non-nucleoside DNMT1 inhibitor, GSK-3484862, and the established hypomethylating agent, decitabine (B1684300). The information herein is supported by experimental data from preclinical studies to assist researchers in making informed decisions for their drug development programs.
Executive Summary
This compound and its closely related analog, GSK3685032, have demonstrated a superior in vivo tolerability profile compared to decitabine in preclinical models.[1][2][3] The key differentiator lies in the mechanism of action. This compound is a selective and reversible DNMT1 inhibitor that leads to the degradation of DNMT1, offering a more targeted approach with lower cellular toxicity.[4] In contrast, decitabine, a nucleoside analog, incorporates into DNA, causing irreversible covalent trapping of DNMTs and inducing a DNA damage response, which contributes to its significant dose-limiting toxicities, most notably myelosuppression.[1][5] Preclinical data indicates that while decitabine treatment leads to significant reductions in neutrophils, red blood cells, and platelets, GSK3685032 is better tolerated with a lesser impact on these hematological parameters.[1]
Data Presentation
The following tables summarize the quantitative data from in vivo studies comparing the tolerability of GSK3685032 and decitabine in mouse xenograft models of Acute Myeloid Leukemia (AML).
Table 1: General Tolerability in Mice
| Parameter | GSK3685032 | Decitabine | Reference |
| Dosing Schedule | Subcutaneous, twice daily for ≥4 weeks | Intermittent dosing schedule | [3] |
| Maximum Tolerated Dose | Well-tolerated up to at least 45 mg/kg | Toxicity observed at higher doses | [1][3] |
| Body Weight | No gross adverse effects | Not specified | [3] |
| Behavior and Grooming | No gross adverse effects | Not specified | [3] |
Table 2: Hematological Toxicity in SKM-1 Xenograft Model
| Hematological Parameter | GSK3685032 (at higher doses) | Decitabine | Reference |
| Neutrophils | Reductions observed | Significant reductions | [1][6] |
| Red Blood Cells | Reductions observed | Significant reductions | [1][6] |
| Platelets | Not specified | Significant reductions | [1] |
| Recovery | Recovered following drug withdrawal | Not specified | [1] |
Experimental Protocols
In Vivo Tolerability Study in Mouse Xenograft Models (MV4-11 and SKM-1)
-
Animal Models: Female CD1-Foxn1 mice (12 weeks of age) for the MV4-11 xenograft model and NOD.CB17-Prkdcscid/NCrCrl mice (8-11 weeks of age) for the SKM-1 xenograft model were used.[7]
-
Drug Administration:
-
Monitoring:
-
Efficacy Assessment: Tumor volume was measured to assess anti-tumor activity.[7]
Signaling Pathways and Mechanisms of Action
This compound: UHRF1-Mediated DNMT1 Degradation
This compound is a selective inhibitor of DNMT1. Its mechanism of action involves inducing the proteasome-dependent degradation of the DNMT1 protein. This process is mediated by the E3 ubiquitin ligase UHRF1, which is essential for targeting DNMT1 for degradation.[4][8] This targeted degradation of DNMT1 leads to passive DNA demethylation as cells replicate.
Decitabine: DNA Incorporation and Damage Response
Decitabine is a nucleoside analog that, upon incorporation into replicating DNA, forms a covalent adduct with DNMTs. This trapping of the enzyme on the DNA is recognized as a form of DNA damage, triggering a DNA damage response (DDR). This response can involve various repair pathways, including mismatch repair (MMR), base excision repair (BER), and Fanconi anemia-dependent repair, and can ultimately lead to cell cycle arrest and apoptosis.[9][10][11]
References
- 1. ora.ox.ac.uk [ora.ox.ac.uk]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound targets DNMT1 for degradation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evolution of Decitabine Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. The type of DNA damage response after decitabine treatment depends on the level of DNMT activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The type of DNA damage response after decitabine treatment depends on the level of DNMT activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Decitabine-induced DNA methylation-mediated transcriptomic reprogramming in human breast cancer cell lines; the impact of DCK overexpression - PMC [pmc.ncbi.nlm.nih.gov]
GSK-3484862: A Comparative Guide to its Selectivity Profile Against Other Methyltransferases
For Researchers, Scientists, and Drug Development Professionals
GSK-3484862 is a potent, reversible, and highly selective non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1).[1][2][3][4][5] Its remarkable specificity for DNMT1 over other methyltransferases makes it a valuable tool for studying the specific roles of maintenance methylation in health and disease, and a promising candidate for therapeutic development.[1][4] This guide provides a detailed comparison of this compound's selectivity against other methyltransferases, supported by available experimental data and protocols.
Selectivity Profile of this compound
This compound exhibits exceptional selectivity for DNMT1 over the de novo DNA methyltransferases, DNMT3A and DNMT3B.[6] Furthermore, it has been screened against a broad panel of other methyltransferases and protein kinases, demonstrating a clean off-target profile.[1][4]
Quantitative Comparison of Inhibitory Activity
The inhibitory activity of this compound against human DNMT enzymes was determined using a fluorescence-coupled breaklight assay. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target Enzyme | IC50 (µM) | Selectivity (fold vs. DNMT1) |
| DNMT1 | 0.23 | - |
| DNMT3A/3L | >50 | >217 |
| DNMT3B/3L | >50 | >217 |
Table 1: IC50 values of this compound against human DNMT enzymes. Data from a fluorescence-coupled breaklight assay.[6]
A structurally related compound, GSK3685032, which also demonstrates high selectivity for DNMT1, was tested against a panel of 34 other methyltransferases and 369 kinases. For this broader panel, GSK3685032 exhibited IC50 values greater than 10 µM, indicating a lack of significant off-target activity. Given that this compound was also tested against a panel of 30 other methyltransferases with "remarkable DNMT1 specificity," a similar broad selectivity profile is strongly suggested.[1]
Experimental Protocols
The following sections detail the methodologies used to assess the selectivity of this compound.
Fluorescence-Coupled Breaklight Assay for DNMT Activity
This assay is a common method for determining the activity of DNMT enzymes and the potency of their inhibitors.
Principle: The assay utilizes a DNA substrate containing a recognition site for a methylation-sensitive restriction enzyme. When the DNA is methylated by a DNMT, the restriction enzyme can no longer cleave it. The amount of intact, methylated DNA is then quantified using a fluorescent DNA-intercalating dye. A higher fluorescence signal corresponds to greater DNMT activity (and less inhibition).
General Protocol:
-
Reaction Setup: A reaction mixture is prepared containing the DNMT enzyme (e.g., DNMT1, DNMT3A), a hemimethylated DNA substrate, S-adenosylmethionine (SAM) as a methyl donor, and the test compound (this compound) at various concentrations.
-
Methylation Reaction: The reaction is incubated to allow the DNMT to methylate the DNA substrate.
-
Restriction Digest: A methylation-sensitive restriction enzyme is added to the reaction mixture. This enzyme will only cleave the unmethylated DNA.
-
Fluorescence Detection: A fluorescent dye that specifically binds to double-stranded DNA is added. The fluorescence intensity is measured using a plate reader.
-
Data Analysis: The IC50 value is calculated by plotting the fluorescence intensity against the inhibitor concentration and fitting the data to a dose-response curve.
Scintillation Proximity Assay (SPA) for DNMT Activity
The Scintillation Proximity Assay (SPA) is another sensitive method for measuring DNMT activity.
Principle: This assay uses a biotinylated DNA substrate that can be captured by streptavidin-coated SPA beads. The methyl donor, S-adenosyl-L-[methyl-³H]methionine, contains a radioactive tritium (B154650) label. When the DNMT transfers the tritiated methyl group to the DNA substrate, the radioactivity is brought into close proximity to the scintillant in the SPA beads, generating a light signal that can be detected.
General Protocol:
-
Reaction Setup: The reaction mixture includes the DNMT enzyme, a biotinylated DNA substrate, S-adenosyl-L-[methyl-³H]methionine, and the inhibitor at various concentrations.
-
Methylation Reaction: The mixture is incubated to allow the transfer of the tritiated methyl group to the DNA.
-
Signal Detection: Streptavidin-coated SPA beads are added to the reaction. The biotinylated DNA binds to the beads. The proximity of the incorporated tritium to the beads generates a light signal that is measured by a scintillation counter.
-
Data Analysis: The IC50 value is determined by measuring the reduction in the scintillation signal as a function of the inhibitor concentration.
Visualizing Experimental Workflow and Signaling Pathways
Experimental Workflow for Determining Methyltransferase Selectivity
The following diagram illustrates the general workflow for assessing the selectivity of an inhibitor like this compound against a panel of methyltransferases.
Caption: Workflow for determining inhibitor selectivity.
DNMT1 Signaling and Function
DNMT1 is the primary enzyme responsible for maintaining DNA methylation patterns through cell division, a crucial process for genomic stability and the regulation of gene expression. The diagram below illustrates the central role of DNMT1.
Caption: DNMT1's role in methylation and its inhibition.
References
- 1. This compound targets DNMT1 for degradation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. researchgate.net [researchgate.net]
- 4. GSK3484862 (this compound) | DNMT1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
Safety Operating Guide
Proper Disposal of GSK-3484862: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of GSK-3484862, a potent and selective DNA methyltransferase 1 (DNMT1) inhibitor, are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. Given the absence of a publicly available, specific Safety Data Sheet (SDS) with detailed disposal instructions, this guide provides a comprehensive set of procedures based on general best practices for the disposal of hazardous chemical waste. These recommendations are derived from the chemical nature of this compound as a dicyanopyridine-containing compound and its biological activity as a DNMT1 inhibitor.
This compound, with the CAS number 2170136-65-7, is a non-covalent inhibitor used in cancer research to induce DNA hypomethylation.[1] Due to its biological activity and chemical structure, all forms of this compound waste, including the pure compound, solutions, and contaminated materials, should be treated as hazardous chemical waste.
Key Handling and Disposal Information
The following table summarizes essential information for the safe handling and disposal of this compound.
| Parameter | Guideline |
| Chemical Name | This compound |
| CAS Number | 2170136-65-7 |
| Molecular Formula | C19H19N5OS |
| Primary Hazard | Biologically active compound; treat as hazardous chemical waste. |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, and a lab coat are mandatory. |
| Spill Cleanup | Use an inert absorbent material for spills. Avoid generating dust. |
| Waste Classification | Hazardous Chemical Waste |
Step-by-Step Disposal Procedures
Adherence to the following step-by-step procedures is crucial for the safe disposal of this compound.
Unused or Expired this compound (Pure Compound)
-
Do not dispose of down the drain or in regular trash.
-
Keep the compound in its original, clearly labeled container.
-
If the original container is compromised, transfer the material to a new, compatible, and properly labeled waste container. The label should include "Hazardous Waste," the chemical name "this compound," and the CAS number "2170136-65-7."
-
Store the waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
Contaminated Laboratory Materials
-
Solid Waste: Items such as gloves, weighing paper, pipette tips, and paper towels contaminated with this compound should be collected in a designated, clearly labeled hazardous waste bag or container.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
Glassware: Contaminated glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol (B145695) or acetone) three times. The rinsate must be collected as hazardous liquid waste. After decontamination, the glassware can be washed according to standard laboratory procedures. Heavily contaminated or broken glassware that cannot be safely decontaminated should be disposed of as solid hazardous waste.
Solutions Containing this compound
-
Aqueous and Organic Solutions: All solutions containing this compound, regardless of concentration, must be collected as hazardous liquid waste.
-
Waste Segregation: Do not mix this compound waste with other waste streams unless you are certain they are compatible. It is best practice to collect it in a dedicated waste container.
-
Container and Labeling: Use a designated, leak-proof, and clearly labeled container for liquid waste. The label must include "Hazardous Waste," the chemical name "this compound," and the names and approximate concentrations of all other components in the solution (e.g., DMSO, saline).
-
Storage and Disposal: Store the sealed waste container in a designated hazardous waste accumulation area. Arrange for disposal through your institution's EHS office or a licensed chemical waste contractor.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound waste.
References
Personal protective equipment for handling GSK-3484862
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of GSK-3484862, a non-covalent inhibitor of DNA methyltransferase 1 (DNMT1). Adherence to these protocols is essential to ensure a safe laboratory environment and maintain the integrity of your research.
I. Hazard Identification and Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance or mixture, it is a potent bioactive molecule that warrants careful handling to minimize exposure.[1] The following personal protective equipment is recommended as a minimum standard for all procedures involving this compound.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or latex gloves | Prevents direct skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or aerosols. |
| Skin and Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. Use a NIOSH-approved respirator if aerosols may be generated or if ventilation is inadequate. | Minimizes inhalation of dust or aerosols. |
II. Handling and Storage Protocols
Proper handling and storage are crucial for maintaining the stability of this compound and ensuring the safety of laboratory personnel.
Handling:
-
Avoid inhalation of dust or aerosols.[1]
-
Prevent contact with eyes and skin.[1]
-
Work in a well-ventilated area. A chemical fume hood is recommended for procedures that may generate dust or aerosols.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Recommended storage temperatures from suppliers are typically -20°C for long-term storage.[2][3][4]
III. Accidental Release and Exposure Measures
In the event of an accidental release or exposure, immediate and appropriate action is necessary to mitigate any potential harm.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing. Rinse skin thoroughly with plenty of water.[1] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water if the person is conscious. Seek immediate medical attention.[1] |
Spill Response:
-
Evacuate: Clear the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collect: Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal.
-
Clean: Clean the spill area with a suitable detergent and water.
-
Dispose: Dispose of the waste in accordance with local, state, and federal regulations.
IV. Disposal Plan
Dispose of unused this compound and any contaminated materials in accordance with institutional and governmental regulations for chemical waste. Do not dispose of it down the drain or in regular trash.
V. Experimental Workflow and Signaling Pathway
Experimental Workflow for Handling this compound
Caption: A typical workflow for handling this compound, from preparation to disposal.
Signaling Pathway Inhibition by this compound
Caption: this compound inhibits DNMT1, preventing the maintenance of DNA methylation.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
